molecular formula C6H6BF2NO3 B582596 (2-(Difluoromethoxy)pyridin-3-yl)boronic acid CAS No. 1300750-50-8

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Número de catálogo: B582596
Número CAS: 1300750-50-8
Peso molecular: 188.925
Clave InChI: YTNMJXVIJXDALS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6BF2NO3 and its molecular weight is 188.925. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[2-(difluoromethoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNMJXVIJXDALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)OC(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744612
Record name [2-(Difluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1300750-50-8
Record name [2-(Difluoromethoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific, publicly available experimental ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid could not be located in peer-reviewed literature or major chemical supplier databases. The following guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles of NMR spectroscopy and data from analogous structures. It also outlines the standard experimental protocols for acquiring such data. The presented spectra data are hypothetical and intended to serve as a reference and guide for researchers.

Introduction

This compound is a heterocyclic organoboron compound of interest in medicinal chemistry and drug discovery. The presence of a pyridine ring, a difluoromethoxy group, and a boronic acid moiety suggests its potential as a versatile building block in the synthesis of complex molecules with diverse biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide focuses on the key Nuclear Magnetic Resonance (NMR) techniques used for its characterization: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.

Hypothetical Spectroscopic Data

The following tables summarize the predicted NMR spectroscopic data for this compound. These predictions are based on typical chemical shifts and coupling constants observed for pyridine derivatives, difluoromethoxy-substituted aromatics, and aryl boronic acids.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
8.45ddJ = 4.8, 1.5 Hz1HH-6
8.10ddJ = 7.5, 1.5 Hz1HH-4
7.40tJ = 73.5 Hz1H-OCHF₂
7.25ddJ = 7.5, 4.8 Hz1HH-5
8.20 (broad s)s-2H-B(OH)₂

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
159.5 (t, J = 3.0 Hz)C-2
118.0 (t, J = 260.0 Hz)-OCHF₂
149.0C-6
142.0C-4
121.0C-5
115.0 (broad)C-3

Table 3: Hypothetical ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-82.5dJ = 73.5 Hz-OCHF₂

Interpretation of Spectroscopic Data

¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the single proton of the difluoromethoxy group. The two protons of the boronic acid group typically appear as a broad singlet, which can exchange with D₂O. The protons on the pyridine ring (H-4, H-5, and H-6) will exhibit characteristic doublet of doublets splitting patterns due to ortho and meta couplings. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectrum

The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the carbon of the difluoromethoxy group. The carbon attached to the boronic acid group (C-3) may appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The carbon of the difluoromethoxy group will be split into a triplet by the two attached fluorine atoms with a large one-bond coupling constant (¹JCF). The carbon attached to the difluoromethoxy group (C-2) may also show a smaller triplet splitting (²JCF).

¹⁹F NMR Spectrum

The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the geminal proton with a characteristic two-bond coupling constant (²JFH).

Experimental Protocols

Sample Preparation for NMR Spectroscopy

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4]

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids. Other potential solvents include methanol-d₄ or chloroform-d.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]

  • Filtration: Dissolve the sample in the deuterated solvent and filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. The spectral width should be large enough to encompass the expected chemical shift of the difluoromethoxy group.

Visualization of Spectroscopic Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Pure Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter H1_NMR ¹H NMR Filter->H1_NMR C13_NMR ¹³C NMR Filter->C13_NMR F19_NMR ¹⁹F NMR Filter->F19_NMR Structure Structural Elucidation H1_NMR->Structure Purity Purity Assessment H1_NMR->Purity C13_NMR->Structure F19_NMR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key NMR coupling correlations for structural elucidation.

References

Physical and chemical properties of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's characteristics, its synthesis and reactivity, and its applications as a key building block in the creation of complex organic molecules.

Compound Identification and Overview

This compound is a heterocyclic organoboron compound. Its structure, featuring a pyridine ring substituted with a difluoromethoxy group and a boronic acid moiety, makes it a valuable reagent in modern organic synthesis. The difluoromethoxy group can enhance the metabolic stability and lipophilicity of target molecules, while the boronic acid functional group is a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]

Identifier Value
IUPAC Name This compound
Synonyms 2-(difluoromethoxy)-3-pyridinylboronic acid[2][3]
CAS Number 1300750-50-8[2][3][4]
Molecular Formula C₆H₆BF₂NO₃[5]
Molecular Weight 188.93 g/mol [3][4]
Canonical SMILES C1=CC(N=C(C1)OC(F)F)B(O)O
InChI Key YTNMJXVIJXDALS-UHFFFAOYSA-N[6]

Physical and Chemical Properties

The physicochemical properties of this boronic acid are influenced by both the pyridine core and its substituents. While specific experimental data for this exact isomer is limited, properties can be inferred from related compounds and general principles.

Physical Properties
Property Value / Description
Physical Form Reported as a solid.[3]
Melting Point Not specified. For the related isomer, (6-(difluoromethoxy)pyridin-3-yl)boronic acid, the melting point is 158–162°C.[1]
Boiling Point Not specified; likely to decompose at higher temperatures.
Solubility Expected to have limited solubility in water. Boronic acids generally exhibit low aqueous solubility, though this can be influenced by pH. Soluble in polar organic solvents like methanol, DMSO, and DMF.
Appearance Typically a white to off-white or pale yellow solid.
Chemical Properties
Property Value / Description
pKa Not experimentally determined. Pyridine boronic acids have two pKa values. For the parent 3-pyridylboronic acid, pKa₁ is ~4.34 (pyridinium ion) and pKa₂ is ~8.19 (boronic acid).[4] The electron-withdrawing difluoromethoxy group is expected to lower both pKa values, making the pyridinium ion more acidic and the boronic acid a stronger Lewis acid.
Stability 3-Pyridinylboronic acids are generally stable. However, substitution at the 2-position can sometimes lead to instability via protodeboronation.[2] It is recommended to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C).[3] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides.
Reactivity The primary reactivity is centered around the boronic acid group, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides or triflates.

Spectroscopic Characterization

No specific, publicly available spectra for this compound have been identified. The following table summarizes the expected spectroscopic characteristics based on analysis of structurally similar compounds.[1]

Spectroscopy Expected Characteristics
¹H NMR - Pyridine Protons (3H): Resonances expected in the δ 7.5–9.0 ppm range. - CHF₂ Proton (1H): A triplet is expected due to coupling with the two fluorine atoms. - B(OH)₂ Protons (2H): A broad singlet, typically in the δ 6.0–7.0 ppm range, which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons, including the carbon bearing the boron atom (C-B bond), and the carbon of the difluoromethoxy group.
¹⁹F NMR - A characteristic signal for the -OCF₂H group, likely a doublet due to coupling with the adjacent proton. For a related isomer, a triplet was expected near δ -80 ppm.[1] Other sources suggest shifts closer to -90 ppm for CHF₂ groups.[7]
¹¹B NMR - A broad signal characteristic of trigonal boronic acids.
IR Spectroscopy - B-O Stretching: ~1340 cm⁻¹ - O-CF₂ Stretching: ~1150 cm⁻¹ - O-H Stretching (broad): ~3200-3400 cm⁻¹
Mass Spectrometry - The molecular ion peak [M+H]⁺ would be expected at m/z 189.0. Fragmentation may involve the loss of water or the boronic acid group.

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of pyridinyl boronic acids can be achieved through several established methods. A common approach for this class of compounds involves a halogen-metal exchange followed by borylation.

Synthesis_Workflow Start 2-Difluoromethoxy-3-halopyridine (e.g., X = Br, I) Reagent1 Organolithium Reagent (e.g., n-BuLi, LDA) in THF, -78°C Start->Reagent1 Halogen-Metal Exchange Intermediate 3-Lithio-2-(difluoromethoxy)pyridine (In situ intermediate) Reagent1->Intermediate Reagent2 Trialkyl Borate (e.g., B(OiPr)₃) Intermediate->Reagent2 Borylation Boronate_Ester Boronate Ester Intermediate Reagent2->Boronate_Ester Hydrolysis Aqueous Acidic Workup (e.g., HCl) Boronate_Ester->Hydrolysis Product This compound Hydrolysis->Product

General synthetic workflow for pyridinyl boronic acids.
Key Reactivity: Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl and heteroaryl structures. This reaction is a cornerstone of modern medicinal chemistry for constructing the core scaffolds of many drug candidates.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification Reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base Inert Purge with Inert Gas Reagents->Inert In Vessel Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Workup Cool, Extract, and Wash Heat->Workup Monitor until complete Purify Dry and Purify (Chromatography) Workup->Purify Product Coupled Product Purify->Product

Experimental workflow for a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

Boronic acids are integral to medicinal chemistry and drug discovery.[8] The introduction of a difluoromethoxy (-OCF₂) group is a common strategy to improve the metabolic stability, cell permeability, and binding affinity of drug candidates. This compound serves as a key intermediate for incorporating this valuable motif into larger, biologically active molecules.

While this specific boronic acid is not an active pharmaceutical ingredient itself, it is a precursor to compounds that may target a variety of biological pathways. For instance, its structural isomer, (6-(difluoromethoxy)pyridin-3-yl)boronic acid, is used to synthesize inhibitors of kinases like EGFR and ALK, which are critical targets in oncology.[1]

Drug_Discovery_Pathway BuildingBlock (2-(Difluoromethoxy)pyridin-3-yl) boronic acid Coupling Suzuki-Miyaura Coupling BuildingBlock->Coupling Scaffold Complex Heteroaryl Scaffold Coupling->Scaffold Optimization Further Chemical Modification Scaffold->Optimization DrugCandidate Kinase Inhibitor (Drug Candidate) Optimization->DrugCandidate Pathway Cellular Signaling Pathway (e.g., MAPK/ERK Pathway) DrugCandidate->Pathway Inhibits Effect Modulation of Pathway (Therapeutic Effect) Pathway->Effect

Role of the boronic acid in a drug discovery workflow.

Safety and Handling

Hazard Statements: [6]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Conclusion

This compound is a specialized building block with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique combination of a pyridine core, a difluoromethoxy group, and a reactive boronic acid moiety makes it a valuable tool for medicinal chemists. While detailed experimental data on this specific isomer is not widely published, its properties and reactivity can be reliably inferred from related structures, enabling its effective use in synthetic applications. Proper handling and storage are essential to maintain its stability and ensure safe use.

References

An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative resource on the synthesis, properties, and applications of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry.

Core Compound Identification and Properties

This compound is a fluorinated heterocyclic organic compound that has garnered significant interest in the field of drug discovery. Its unique structural features, combining a pyridine ring with a difluoromethoxy group and a reactive boronic acid moiety, make it a valuable synthon for the preparation of complex molecules with potential therapeutic applications.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1300750-50-8[1]
Molecular Formula C₆H₆BF₂NO₃
Molecular Weight 188.93 g/mol [2]
Appearance White to off-white solidCommercial supplier data
Aqueous Solubility Limited solubility is expected due to the hydrophobic difluoromethoxy group. Formulation strategies may be required to enhance solubility for biological assays.[3][4][5]Inferred from similar compounds
pKa The pKa of arylboronic acids can be influenced by substituents. While no experimental value is available for this specific compound, computational methods can provide estimates. The acidity of boronic acids can be affected by their formulation with diols.[6][7]Inferred from general boronic acid properties

Table 2: Predicted NMR Spectral Data

While experimental spectra for this specific compound are not publicly available, the following are predicted chemical shifts based on known data for similar fluorinated pyridinylboronic acids.[2][8][9]

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity and Coupling Constants
¹H NMR Pyridine protons: 7.5-8.5 ppm; CHF₂: 6.5-7.5 ppm (triplet); B(OH)₂: broad singletJ(H-F) ≈ 50-60 Hz
¹⁹F NMR -80 to -100 ppm (doublet)J(F-H) ≈ 50-60 Hz
¹³C NMR Pyridine carbons: 110-160 ppm; CHF₂: 110-120 ppm (triplet)J(C-F) ≈ 240-250 Hz

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A logical synthetic pathway would involve the initial preparation of a suitable halo-substituted 2-(difluoromethoxy)pyridine, which can then undergo a lithiation-borylation sequence or a palladium-catalyzed borylation to yield the desired boronic acid.

G A 2-Halo-3-hydroxypyridine B 2-Halo-3-(difluoromethoxy)pyridine A->B Difluoromethylation (e.g., with Sodium Chlorodifluoroacetate) C This compound B->C Lithiation-Borylation (e.g., n-BuLi, Triisopropyl borate)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Lithiation-Borylation of 2-Bromo-3-(difluoromethoxy)pyridine

This protocol is a representative procedure based on established methods for the synthesis of pyridinylboronic acids.[10][11][12] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • 2-Bromo-3-(difluoromethoxy)pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-3-(difluoromethoxy)pyridine (1.0 equivalent) and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

Pyridinylboronic acids are valuable intermediates in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[13] The unique electronic properties of the fluorinated pyridine ring can enhance binding affinity and selectivity for the target kinase.

Role as a Key Building Block in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C-C bonds with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of biaryl and hetero-biaryl scaffolds present in many kinase inhibitors.[14][15][16]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[14][15][16]

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Application in the Synthesis of Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in cancer, making them attractive targets for drug development.[17][18] Several pyrimidine-based Aurora kinase inhibitors have been developed, and the synthesis of these compounds often involves a Suzuki-Miyaura coupling to introduce a substituted pyridine moiety.[19][20][21][22] this compound is a prime candidate for the synthesis of novel Aurora kinase inhibitors, where the difluoromethoxy group can potentially improve pharmacokinetic properties.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Biological Action A This compound C Pyrimidine-based Aurora Kinase Inhibitor A->C B Halogenated Pyrimidine Core B->C D Inhibition of Aurora Kinase C->D E Mitotic Arrest D->E F Apoptosis of Cancer Cells E->F

Caption: Logical workflow from synthesis to biological action of a potential Aurora kinase inhibitor.

Signaling Pathway: Aurora Kinase in Cell Cycle Regulation

Understanding the biological context is crucial for the rational design of kinase inhibitors. Aurora kinases play a pivotal role in ensuring the fidelity of cell division. Their inhibition disrupts this process, leading to cell death, particularly in rapidly dividing cancer cells.[23][24]

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) G2 G2/M Checkpoint Prophase Prophase (Centrosome Separation) G2->Prophase Metaphase Metaphase (Chromosome Alignment) Prophase->Metaphase Anaphase Anaphase (Sister Chromatid Separation) Metaphase->Anaphase Telophase Telophase & Cytokinesis Anaphase->Telophase AuroraA Aurora Kinase A AuroraA->Prophase Regulates AuroraB Aurora Kinase B AuroraB->Metaphase Regulates AuroraB->Anaphase Regulates Inhibitor (2-(Difluoromethoxy)pyridin-3-yl)boronic acid-derived Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Simplified signaling pathway of Aurora kinases in the cell cycle and the point of intervention for inhibitors.

Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can disrupt chromosome alignment and cytokinesis.[1][23][24] An inhibitor derived from this compound could potentially target one or both of these kinases, leading to mitotic catastrophe and the selective elimination of cancer cells.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications in the development of targeted cancer therapies. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid, a fluorinated heterocyclic building block, is of significant interest in medicinal chemistry, primarily for its role in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its application in the development of targeted therapeutics. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Commercial Availability and Suppliers

This compound (CAS No. 1300750-50-8) is commercially available from several fine chemical suppliers. The availability and typical product specifications are summarized in the table below. Researchers are advised to request certificates of analysis from suppliers for batch-specific data.

Supplier Product Number Purity Physical Form Notes
Apollo Scientific PC99709>96%SolidAvailable in various quantities.
Sigma-Aldrich (Ambeed) AMBH2D6F870795%Solid-
BLD Pharm BD119459>97%Solid-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Property Value
Molecular Formula C₆H₆BF₂NO₃
Molecular Weight 188.93 g/mol
CAS Number 1300750-50-8
Appearance White to off-white solid
Storage Temperature 2-8°C under an inert atmosphere

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-(difluoromethoxy)-3-bromopyridine, followed by a Miyaura borylation.

Synthesis of 2-(Difluoromethoxy)-3-bromopyridine (Precursor)

A plausible synthetic route to the brominated precursor involves the difluoromethoxylation of 3-bromo-2-hydroxypyridine.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Difluoromethoxylation: While stirring the suspension, introduce a difluoromethylating agent such as sodium chlorodifluoroacetate (ClCF₂COONa) or diethyl (bromodifluoromethyl)phosphonate.

  • Heating: Heat the reaction mixture to a temperature between 80-120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(difluoromethoxy)-3-bromopyridine.

Miyaura Borylation to Yield this compound

The final step is a palladium-catalyzed borylation of the brominated precursor.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine 2-(difluoromethoxy)-3-bromopyridine (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc) (2-3 equivalents).

  • Solvent: Add a degassed anhydrous solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.

  • Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting boronate ester can often be used directly in the next step or hydrolyzed to the boronic acid. For hydrolysis, the crude ester can be treated with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification. The final product is then isolated by filtration or extraction and can be further purified by recrystallization.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_borylation Miyaura Borylation 3-bromo-2-hydroxypyridine 3-bromo-2-hydroxypyridine Precursor_Reaction Difluoromethoxylation (DMF, K2CO3) 3-bromo-2-hydroxypyridine->Precursor_Reaction Difluoromethylating_agent Difluoromethylating Agent Difluoromethylating_agent->Precursor_Reaction 2-(difluoromethoxy)-3-bromopyridine 2-(difluoromethoxy)-3-bromopyridine Precursor_Reaction->2-(difluoromethoxy)-3-bromopyridine Borylation_Reaction Miyaura Borylation (Pd(dppf)Cl2, KOAc) 2-(difluoromethoxy)-3-bromopyridine->Borylation_Reaction B2pin2 Bis(pinacolato)diboron B2pin2->Borylation_Reaction Target_Compound This compound Borylation_Reaction->Target_Compound

Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2-3 equivalents).

  • Solvent System: Add a degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.

  • Inert Atmosphere: Purge the vessel with an inert gas and maintain it under a positive pressure.

  • Heating: Heat the reaction mixture, typically between 80-110°C, until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography or recrystallization.

Suzuki_Coupling_Workflow Aryl_Halide Aryl Halide (R-X) Coupling_Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Aryl_Halide->Coupling_Reaction Boronic_Acid This compound Boronic_Acid->Coupling_Reaction Coupled_Product Coupled Product Coupling_Reaction->Coupled_Product

General workflow for Suzuki-Miyaura cross-coupling.

Role in Kinase Inhibitor Synthesis and Signaling Pathways

Fluorinated pyridinyl moieties are common structural features in many kinase inhibitors. The difluoromethoxy group can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity and selectivity for the target kinase. Compounds synthesized using this compound are often investigated as inhibitors of kinases involved in cell proliferation and survival pathways, such as Aurora kinases, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Mitogen-Activated Protein Kinase Kinase 4 (MKK4).

Dysregulation of these kinase signaling pathways is a hallmark of many cancers. For instance, Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway Kinase Signaling Cascade cluster_downstream Downstream Cellular Responses Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase / IL-1R Growth_Factors->Receptor Aurora_Kinase Aurora Kinase Growth_Factors->Aurora_Kinase Cytokines Cytokines (e.g., IL-1) Cytokines->Receptor IRAK4 IRAK4 Receptor->IRAK4 MKK4 MKK4 IRAK4->MKK4 JNK JNK MKK4->JNK Transcription_Factors Transcription Factors (e.g., AP-1) JNK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression Aurora_Kinase->Cell_Cycle_Progression Inflammation Inflammation Transcription_Factors->Inflammation Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival Cell_Cycle_Progression->Proliferation_Survival Inhibitor (2-(Difluoromethoxy)pyridin-3-yl) -based Inhibitor Inhibitor->IRAK4 Inhibitor->MKK4 Inhibitor->Aurora_Kinase

Simplified kinase signaling pathways targeted by inhibitors.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors. The synthetic routes are well-established, relying on robust and high-yielding reactions like Miyaura borylation and Suzuki-Miyaura coupling. The incorporation of the difluoromethoxypyridinyl moiety offers advantageous physicochemical properties for drug candidates targeting key signaling pathways implicated in cancer and inflammatory diseases. This guide provides foundational information and detailed protocols to aid researchers in the effective utilization of this important reagent in their drug discovery endeavors.

An In-Depth Technical Guide on Potential Impurities in the Synthesis of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, a critical building block in contemporary medicinal chemistry. Understanding and controlling these impurities is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document details common synthetic pathways, the mechanistic origins of impurities, and analytical methodologies for their detection and quantification.

Synthetic Pathways to this compound

The synthesis of this compound typically proceeds through two primary routes, each with its own set of potential impurity-generating side reactions. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route A: Halogen-Metal Exchange followed by Borylation

This classic approach involves the deprotonation of a dihalopyridine precursor, followed by quenching with a borate ester. The resulting boronic ester is then hydrolyzed to the desired boronic acid.

Route B: Palladium-Catalyzed Miyaura Borylation

A more modern and widely used method involves the direct palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction offers high efficiency and functional group tolerance.

Potential Impurities in the Synthesis

Several classes of impurities can be generated during the synthesis of this compound. These can be broadly categorized as process-related impurities, byproducts, and degradation products.

Process-Related Impurities

These impurities are substances that are introduced into the process and are not completely removed during workup and purification.

  • Unreacted Starting Materials: Incomplete conversion can lead to the presence of the starting halopyridine (e.g., 3-bromo-2-(difluoromethoxy)pyridine) in the final product.

  • Reagents and Catalysts: Residual palladium catalysts, phosphine ligands, and inorganic salts from the reaction and workup steps can be present at trace levels.

Byproducts of the Synthesis

These are formed from competing side reactions occurring during the main transformation.

  • Homocoupling Products: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen. This is a common side reaction in Suzuki-Miyaura couplings.

  • Protodeboronation Products: The boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of 2-(difluoromethoxy)pyridine. This is often promoted by acidic or basic conditions and elevated temperatures.

  • Boroxine Formation: Boronic acids are prone to dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a common and often significant impurity that exists in equilibrium with the boronic acid.

  • Ligand-Derived Impurities: In palladium-catalyzed reactions, impurities can arise from the aryl groups of the phosphine ligands.

Degradation Products

These impurities can form during storage or handling of the final product.

  • Oxidation Products: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol.

  • Polymerization Products: Under certain conditions, boronic acids can undergo polymerization.

Quantitative Data on Potential Impurities

The following table summarizes the potential impurities, their likely origin, and plausible acceptance criteria in the final product for early-phase drug development. The exact levels will depend on the specific process and its control strategy.

Impurity NameStructureTypical OriginPlausible Acceptance Criteria (wt%)
3-bromo-2-(difluoromethoxy)pyridineUnreacted starting material≤ 0.15
2-(Difluoromethoxy)pyridineProtodeboronation≤ 0.10
Bis(2-(difluoromethoxy)pyridin-3-yl)Homocoupling≤ 0.10
Tris(2-(difluoromethoxy)pyridin-3-yl)boroxineDehydration of boronic acidVariable (exists in equilibrium)
Residual PalladiumPdCatalyst≤ 10 ppm

Experimental Protocols

Representative Synthesis of this compound via Miyaura Borylation

This protocol is a representative procedure based on established methods for the synthesis of pyridine boronic acids.

Materials:

  • 3-bromo-2-(difluoromethoxy)pyridine

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Toluene

  • Hexanes

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a dry, nitrogen-purged flask, add 3-bromo-2-(difluoromethoxy)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Add anhydrous 1,4-dioxane to the flask and heat the mixture to 80-90 °C.

  • Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.

  • To the crude ester, add a mixture of acetone and 1 M hydrochloric acid.

  • Stir the mixture at room temperature until hydrolysis is complete (monitor by HPLC).

  • Adjust the pH of the mixture to ~7 with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol/water) to afford this compound.

Analytical Method for Impurity Profiling by HPLC

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:

Time (min)% B
05
2095
2595
25.15
305

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL

This method should provide good separation of the main component from its potential impurities. For identification of unknown peaks, LC-MS/MS can be employed using similar chromatographic conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_impurities Potential Impurities Start 3-bromo-2-(difluoromethoxy)pyridine Borylation Miyaura Borylation (B₂pin₂, Pd catalyst, Base) Start->Borylation Ester This compound pinacol ester Borylation->Ester Unreacted Unreacted Starting Material Borylation->Unreacted Incomplete Reaction Homocoupling Homocoupling Byproduct Borylation->Homocoupling Side Reaction Hydrolysis Hydrolysis (Acid or Base) Ester->Hydrolysis Product This compound Hydrolysis->Product Protodeboronation Protodeboronation Product Product->Protodeboronation Degradation Boroxine Boroxine Product->Boroxine Dehydration

Caption: Synthetic workflow and potential impurity formation pathways.

Analytical_Workflow cluster_analysis Impurity Analysis Sample Crude or Final Product Sample HPLC HPLC Analysis (Purity and Impurity Profile) Sample->HPLC NMR NMR Spectroscopy (Structural Confirmation and Boroxine Analysis) Sample->NMR LCMS LC-MS/MS (Impurity Identification) HPLC->LCMS Peak Identification Quantification Quantification of Impurities HPLC->Quantification Area % NMR->Quantification Relative Integration

Caption: Analytical workflow for impurity profiling.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous process development, validation, and quality control procedures. The specific impurities and their levels will be highly dependent on the exact reaction conditions, quality of raw materials, and purification methods employed. Researchers should always conduct their own risk assessments and establish appropriate control strategies for their specific synthetic processes.

X-ray Crystal Structure of (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group and a boronic acid moiety onto a pyridine scaffold introduces unique electronic and structural properties that can modulate biological activity, metabolic stability, and pharmacokinetic profiles. While a specific X-ray crystal structure for this compound was not publicly available at the time of this writing, this guide provides a comprehensive overview of the methodologies and expected structural features based on closely related compounds.

This document details generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of pyridine-containing boronic acid derivatives. Furthermore, it presents a comparative analysis of crystallographic data from analogous structures to offer insights into the potential molecular geometry and intermolecular interactions that govern the solid-state architecture of these compounds.

Synthesis and Crystallization

The synthesis of pyridine boronic acids can be achieved through various methods, with a common approach involving the metalation of a halopyridine followed by reaction with a borate ester.[1] The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.

Experimental Protocol: Synthesis of Pyridine Boronic Acid Derivatives

A general procedure for the synthesis of pyridine-2-boronic acid esters involves the following steps:

  • Metalation: A 2-halopyridine is reacted with a metalation reagent, such as n-butyllithium or a Grignard reagent, to form an organometallic intermediate.[1] This reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Borylation: The organometallic compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester complex.[1]

  • Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent system.[2] Common solvents for crystallizing boronic acids include water, ethanol, and mixtures thereof.[2]

Experimental Protocol: Single Crystal Growth
  • Solution Preparation: Dissolve the purified boronic acid derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks can lead to the formation of well-defined single crystals.[2]

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Experimental Protocol: X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[2] To minimize thermal vibrations and potential crystal degradation, data collection is often performed at low temperatures (e.g., 100 K).[2]

  • Data Collection: The mounted crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2] A series of diffraction images are collected as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using software packages such as SHELXS, SHELXL, or Olex2.[2]

Structural Insights from Related Compounds

In the absence of a specific crystal structure for this compound, we can infer potential structural features by examining related fluorinated phenylboronic acids and pyridine derivatives. The substitution of fluorine atoms significantly influences crystal packing, intermolecular interactions, and molecular geometry.[2]

The boronic acid moiety, –B(OH)₂, is a key functional group that readily participates in hydrogen bonding. In the solid state, boronic acids often form dimeric structures through hydrogen bonds between the hydroxyl groups, creating characteristic R²₂(8) ring motifs.[3] The conformation of the B(OH)₂ group (syn/anti) plays a crucial role in determining the hydrogen bonding network.[3]

The pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, further influencing the crystal packing. The presence of the difluoromethoxy group is expected to introduce additional non-covalent interactions, such as C-H···F and C-F···π interactions, which can play a significant role in stabilizing the crystal lattice.

Representative Crystallographic Data

The following table summarizes key crystallographic parameters for related fluorinated and pyridine-containing boronic acid derivatives to provide a comparative context.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
2,5-Difluorophenylboronic acidC₆H₅BF₂O₂MonoclinicP2₁/c10.669(1)11.544(1)14.045(2)105.98(1)[4]
4-Chlorophenylboronic acidC₆H₆BClO₂MonoclinicP2₁/c7.321(3)21.111(9)11.649(3)123.14(2)[4]
2-(3-Methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanolC₁₁H₁₃N₃OMonoclinicP2₁/c8.9044(9)17.623(1)10.175(1)113.97(1)[5]

Biological Significance and Potential Signaling Pathways

Fluorine-containing pyridine derivatives are prominent scaffolds in modern drug discovery, valued for their ability to enhance potency, metabolic stability, and pharmacokinetic properties.[6][7] Boronic acids and their derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[8][9] Notably, some peptide boronic acid derivatives are potent inhibitors of the 20S proteasome, a key target in cancer therapy.[10]

The specific signaling pathways modulated by this compound derivatives would depend on their specific biological targets. Given the known activities of related compounds, potential pathways could include those involved in protein degradation, cell cycle control, and inflammatory responses.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural characterization of a pyridine boronic acid derivative.

Caption: A generalized workflow for the synthesis and structural analysis of pyridine boronic acid derivatives.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis based on established methodologies for related compounds. The insights from analogous structures suggest that this class of compounds will exhibit rich and varied solid-state chemistry, driven by a network of hydrogen bonds and other non-covalent interactions. The unique combination of a pyridine ring, a difluoromethoxy group, and a boronic acid moiety makes these derivatives highly promising candidates for further investigation in drug discovery and materials science. Future crystallographic studies on this specific compound will be invaluable for elucidating its precise three-dimensional structure and informing the rational design of new therapeutic agents.

References

The Synthetic Organic Chemist's Guide to Pyridine Boronic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly for their pivotal role in the construction of carbon-carbon and carbon-heteroatom bonds. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the synthesis of biaryl and hetero-biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The pyridine moiety, a common pharmacophore, can be efficiently introduced into complex molecular architectures using these reagents, often enhancing pharmacokinetic properties and biological activity.[5][6] This technical guide provides an in-depth overview of the synthesis, properties, and applications of pyridine boronic acids, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.

Properties and Stability of Pyridine Boronic Acids

Pyridine boronic acids are organoboron compounds featuring a boronic acid group [-B(OH)₂] attached to a pyridine ring. Their reactivity and stability are significantly influenced by the position of the boronic acid group on the pyridine ring.

  • 3- and 4-Pyridylboronic Acids : These isomers generally exhibit good stability and are amenable to a wide range of synthetic transformations. They are commonly used in Suzuki-Miyaura couplings to introduce the 3-pyridyl and 4-pyridyl moieties.[3][7]

  • 2-Pyridylboronic Acids : In contrast, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, a process where the C-B bond is cleaved by a proton source.[8][9] This instability has historically posed a significant challenge for their use in organic synthesis.

To address the instability of 2-pyridylboronic acids, several more stable derivatives have been developed:

  • Pinacol Esters : The reaction of a boronic acid with pinacol forms a cyclic boronate ester, which is significantly more stable and less susceptible to protodeboronation.[7]

  • N-Methyliminodiacetic Acid (MIDA) Boronates : These are air-stable, crystalline solids that can be easily handled and stored.[10][11] They undergo a "slow-release" of the active boronic acid under specific reaction conditions, minimizing decomposition.[9][11]

  • N-Phenyldiethanolamine (PDEA) Esters : The intramolecular dative bond between the nitrogen and boron atoms in these esters provides enhanced stability.[12]

The choice of boronic acid or its derivative can significantly impact the outcome of a reaction, influencing yields, scope, and reaction conditions.[13]

Synthesis of Pyridine Boronic Acids

Several synthetic strategies have been developed for the preparation of pyridine boronic acids and their esters. The choice of method often depends on the desired isomer and the presence of other functional groups.

Halogen-Metal Exchange followed by Borylation

This is a fundamental and widely used method, particularly for large-scale preparations. It typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form an organometallic intermediate, which is then quenched with a trialkyl borate.[7][14]

General Workflow for Halogen-Metal Exchange and Borylation:

Halopyridine Halopyridine (X = Br, I) Intermediate Pyridyl-Lithium or Pyridyl-Magnesium Halopyridine->Intermediate Halogen-Metal Exchange Organometallic Organometallic Reagent (n-BuLi or RMgX) Organometallic->Intermediate Boronate_Ester Pyridyl Boronate Ester Intermediate->Boronate_Ester Borylation Borate Trialkyl Borate (B(OR)₃) Borate->Boronate_Ester Boronic_Acid Pyridine Boronic Acid Boronate_Ester->Boronic_Acid Hydrolysis Hydrolysis Acidic Hydrolysis Hydrolysis->Boronic_Acid

Caption: Halogen-Metal Exchange and Borylation Workflow.

Palladium-Catalyzed Miyaura Borylation

This method involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to directly form the corresponding boronate ester.[15]

Directed Ortho-Metallation (DoM) followed by Borylation

For substituted pyridines, a directing group can facilitate the deprotonation of an adjacent ortho-position by a strong base, followed by borylation.

Iridium or Rhodium-Catalyzed C-H Borylation

This modern approach allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, offering a more atom-economical route.

Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of pyridine boronic acids, enabling the formation of C(sp²)–C(sp²) bonds.[1] This reaction has been extensively used in the synthesis of pharmaceuticals, agrochemicals, and new organic materials.[1][2]

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction:

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Borate_Complex [R²-B(OH)₃]⁻ BoronicAcid->Borate_Complex Base Base Base (e.g., K₂CO₃) Base->Borate_Complex Borate_Complex->Transmetalation

Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and application of pyridine boronic acids.

Table 1: Synthesis of Pyridine Boronic Acids and Esters

EntryStarting MaterialReagents and ConditionsProductYield (%)Reference
13-Bromopyridine1) n-BuLi, THF/Toluene, -40°C; 2) B(OⁱPr)₃; 3) H₃O⁺3-Pyridylboronic acid90-95[7]
24-Bromopyridine1) n-BuLi, THF, -78°C; 2) B(OMe)₃; 3) H₃O⁺4-Pyridylboronic acid hydrochloride65[16]
32-Bromopyridine1) n-BuLi, THF, -78°C; 2) B(OⁱPr)₃; 3) Li[B(OⁱPr)₄]Lithium triisopropyl 2-pyridylboronate-[8]
42,5-Dichloropyridine1) LDA, THF, -78°C; 2) B(OⁱPr)₃; 3) H₂O6-Chloro-3-pyridylboronic acid-[15]
53-BromopyridineB₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80°C3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-

Table 2: Suzuki-Miyaura Cross-Coupling of Pyridine Boronic Acids

EntryPyridine Boronic Acid/EsterCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)ProductYield (%)Reference
13-Pyridylboronic acid3-BromoquinolinePd(OAc)₂, PPh₃Na₂CO₃1,4-Dioxane/H₂OReflux3-(3-Pyridinyl)quinoline95[7]
24-Phenylboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O1002-(4-Methoxyphenyl)pyridine89[1]
32-Pyridyl MIDA boronate4-ChloroacetophenonePd(OAc)₂, SPhosK₃PO₄Dioxane/IPA1002-(4-Acetylphenyl)pyridine72[10]
42-Methoxy-5-pyridylboronic acid2-Amino-3-bromopyrazinePd[PPh₃]₂Cl₂Na₂CO₃1,4-Dioxane/H₂OReflux3-(2-Methoxy-5-pyridinyl)pyrazin-2-amine>80[17]
5(6-Methylpyridin-3-yl)boronic acid2-Chloro-3-(trifluoromethyl)pyridine----6-Methyl-3'-(trifluoromethyl)-2,3'-bipyridine-[18]

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange[8]

Materials:

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (2.5 M in hexanes)

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (2 M)

  • Acetonitrile

Procedure:

  • To a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

  • Cool the mixture to -40°C using a dry ice/acetone bath.

  • Add n-butyllithium solution (96 mL, 2.5 M in hexanes, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40°C.

  • Stir the reaction mixture for an additional 30 minutes at -40°C.

  • Quench the reaction by adding 2 M HCl (240 mL) dropwise, keeping the temperature below -20°C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the aqueous layer and wash the organic layer with 2 M HCl (2 x 50 mL).

  • Combine the aqueous layers and adjust the pH to 7 with 10 M NaOH.

  • Extract the aqueous layer with isopropanol/chloroform (1:3, 4 x 150 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give a white solid.

  • Recrystallize the solid from acetonitrile to afford 3-pyridylboronic acid (isolated as its boroxine).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[18]

Materials:

  • Aryl or heteroaryl halide

  • Pyridine boronic acid

  • Palladium(II) bis(triphenylphosphine) dichloride (Pd[PPh₃]₂Cl₂)

  • Sodium carbonate (1 M aqueous solution)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • In a reaction vessel, add the pyridine boronic acid (1.0 equiv), the aryl or heteroaryl halide (0.9 equiv), and Pd[PPh₃]₂Cl₂ (approx. 5 mol %).

  • Add degassed 1,4-dioxane and stir the mixture at 20°C for 30 minutes under an argon atmosphere.

  • Add degassed 1 M aqueous Na₂CO₃ solution (3.0 equiv).

  • Heat the reaction mixture at reflux for 8 hours under argon.

  • Remove the solvent in vacuo.

  • Add ethyl acetate and wash the organic layer with brine.

  • Separate the organic layer and dry over MgSO₄.

  • Filter and concentrate the solution.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Conclusion

Pyridine boronic acids are versatile and powerful reagents in organic synthesis, enabling the construction of a wide array of valuable molecular structures. While challenges related to the stability of certain isomers exist, the development of stable derivatives and robust synthetic protocols has significantly expanded their applicability. This guide provides a comprehensive overview of the core principles and practical methodologies for utilizing pyridine boronic acids, serving as a valuable resource for researchers in the chemical sciences and drug discovery. The continued innovation in this field promises to further enhance the synthetic chemist's toolkit for accessing novel and complex pyridine-containing molecules.

References

The Difluoromethoxy Group: A Double-Edged Sword in Modifying Boronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a compelling substituent for fine-tuning the physicochemical and pharmacological properties of bioactive molecules. When appended to a boronic acid moiety, the difluoromethoxy group imparts a unique combination of electronic and steric effects that significantly modulate its reactivity, acidity, and stability. This technical guide provides a comprehensive analysis of the multifaceted role of the difluoromethoxy group in modifying boronic acid reactivity, with a focus on its implications for Suzuki-Miyaura cross-coupling reactions and its application in the design of proteasome inhibitors.

Physicochemical Properties and Electronic Effects of the Difluoromethoxy Group

Table 1: Comparison of Hammett Constants for Selected Substituents

SubstituentHammett Constant (σₚ)
-OCH₃-0.24
-H0.00
-OCF₂H (estimated) ~+0.1 to +0.2
-Cl+0.23
-CF₃+0.54
-NO₂+0.78

Note: The Hammett constant for -OCF₂H is an estimation based on related structures and general principles of physical organic chemistry.

This electron-withdrawing nature of the difluoromethoxy group has profound implications for the reactivity of the attached boronic acid.

Impact on Boronic Acid Acidity (pKa)

The Lewis acidity of a boronic acid, quantified by its pKa, is a critical parameter that influences its reactivity in various chemical transformations, including the crucial transmetalation step of the Suzuki-Miyaura coupling. Electron-withdrawing substituents on the phenyl ring generally increase the Lewis acidity of the boronic acid, resulting in a lower pKa value.

Table 2: pKa Values of Selected para-Substituted Phenylboronic Acids

Substituent (at para-position)pKaReference
-OCH₃9.25[5]
-H8.86[3]
-OCF₂H (estimated) ~8.2 - 8.5 Inferred
-F8.77[3]
-CF₃7.82[5]
-OCF₃8.11[4]

This increased acidity can have a significant impact on the boronic acid's stability and its participation in catalytic cycles.

Role in Modifying Suzuki-Miyaura Cross-Coupling Reactivity

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the boronic acid in this reaction is influenced by several factors, with the transmetalation step often being rate-determining. The electronic nature of the substituent on the arylboronic acid can significantly affect the rate of this step.

Generally, electron-withdrawing groups on the boronic acid can influence the transmetalation step.[6] The increased Lewis acidity of boronic acids bearing electron-withdrawing groups can facilitate the formation of the boronate species, which is believed to be the active nucleophile in one of the proposed transmetalation pathways.

While specific kinetic data for the Suzuki-Miyaura reaction of 4-(difluoromethoxy)phenylboronic acid is not available in the reviewed literature, the expected trend is a modulation of the reaction rate compared to both electron-donating and more strongly electron-withdrawing substituted analogs.

Logical Relationship of Substituent Effects on Suzuki-Miyaura Transmetalation

G Influence of Substituents on Transmetalation substituent Aryl Boronic Acid Substituent ewg Electron-Withdrawing Group (e.g., -OCF2H) edg Electron-Donating Group (e.g., -OCH3) lewis_acidity Lewis Acidity of Boron boronate_formation Boronate Formation Rate lewis_acidity->boronate_formation Influences transmetalation Transmetalation Rate boronate_formation->transmetalation Affects ewg->lewis_acidity Increases edg->lewis_acidity Decreases

Caption: Logical flow of substituent effects on the transmetalation step.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII R1-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R1-R2 RedElim->Product ArX R1-X ArX->OxAdd ArBOH R2-B(OH)2 (with -OCF2H) ArBOH->Transmetalation Base Base Base->Transmetalation Bortezomib_Pathway Mechanism of Bortezomib-induced Apoptosis Bortezomib Bortezomib (or analogue with -OCF2H) Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits Protein_Deg Protein Degradation Proteasome->Protein_Deg Mediates Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Protein_Deg Accumulation Accumulation of Ubiquitinated Proteins Protein_Deg->Accumulation Leads to ER_Stress ER Stress Accumulation->ER_Stress UPR Unfolded Protein Response ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis If unresolved HPLC_Workflow Workflow for HPLC Kinetic Monitoring setup Reaction Setup (Reactants, Catalyst, Solvent, Internal Standard) initiation Reaction Initiation (Heating) setup->initiation sampling Periodic Sampling (Aliquots at t=x) initiation->sampling quenching Quenching of Aliquots sampling->quenching analysis HPLC Analysis quenching->analysis data Data Processing (Concentration vs. Time) analysis->data kinetics Determination of Rate Law and Rate Constant data->kinetics

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued in the pharmaceutical and agrochemical industries for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.

This document provides detailed application notes and protocols for the use of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid as a key building block in Suzuki-Miyaura coupling reactions. The incorporation of the difluoromethoxy (-OCF₂H) group is of significant interest in medicinal chemistry as it can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. However, the presence of the pyridine nitrogen and the electron-withdrawing difluoromethoxy group can present challenges, such as catalyst inhibition and protodeboronation, necessitating carefully optimized reaction conditions.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.

Challenges in coupling pyridylboronic acids, often termed the "2-pyridyl problem," can arise from the instability of the boronic acid, which is susceptible to protodeboronation under the reaction conditions. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving high yields.

Data Presentation: Reaction Conditions and Yields

While extensive substrate scope data for this compound is not widely published, the following table summarizes representative reaction conditions and expected yields for its coupling with various aryl and heteroaryl halides. These conditions are based on established protocols for structurally similar and electronically demanding pyridylboronic acids and serve as a strong starting point for optimization.

Aryl/Heteroaryl HalideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10012-1875-90
4-ChlorobenzonitrilePd(OAc)₂ / XPhosCs₂CO₃Toluene11018-2465-80
2-BromopyridinePd(dppf)Cl₂K₂CO₃DME901270-85
1-Bromo-4-nitrobenzenePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O1001660-75
3-BromotoluenePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH801280-95

Yields are approximate and may vary depending on the specific substrate and reaction scale. Optimization is recommended for each new substrate.

Experimental Protocols

The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides using a Buchwald-type Ligand

This protocol is effective for a wide range of aryl bromides, including those with electron-donating and electron-withdrawing groups.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.044 mmol, 4.4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (1 mL)

  • Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere system (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

  • Reaction: Place the tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Procedure for Coupling with Challenging Heteroaryl Chlorides

This protocol utilizes a more robust catalyst system often required for less reactive heteroaryl chlorides.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • Heteroaryl chloride (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃; 2.5 mmol, 2.5 equiv)

  • Toluene, anhydrous and degassed (5 mL)

  • Reaction vial with a screw cap

  • Inert atmosphere system (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a continuous stream of inert gas, add Pd(OAc)₂, XPhos, and cesium carbonate to a dry reaction vial. Add the heteroaryl chloride and this compound.

  • Solvent Addition: Add degassed toluene.

  • Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'-B(OR)₂ + Base biaryl_pd_complex Ar-Pd(II)L_n-Ar' transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Add reagents, catalyst, ligand, and base to a dry reaction vessel. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with N₂ or Ar (3x). setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up: Dilute, extract with organic solvent, wash, and dry. reaction->workup purification Purification: Concentrate and purify by flash column chromatography. workup->purification analysis Characterization of Product: NMR, MS, etc. purification->analysis end End analysis->end

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Optimizing Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving (2-(Difluoromethoxy)pyridin-3-yl)boronic acid. This key building block is increasingly utilized in the synthesis of novel pharmaceutical and agrochemical candidates. However, like many heteroaryl boronic acids, it can be susceptible to protodeboronation under standard Suzuki coupling conditions, leading to diminished yields. The following protocols are designed to overcome this challenge by employing a highly active palladium precatalyst system that facilitates the reaction at lower temperatures and shorter reaction times.

Introduction

The Suzuki-Miyaura coupling is a fundamental tool for the formation of C(sp²)-C(sp²) bonds. The reaction's success with heteroaryl boronic acids, such as this compound, is often dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. Electron-rich and some 2-substituted heteroaryl boronic acids are particularly prone to decomposition under the basic and often heated conditions of the reaction.[1][2] Research by Buchwald and coworkers has demonstrated that specific palladium precatalysts, in combination with bulky biarylphosphine ligands, can generate the active Pd(0) species rapidly at low temperatures.[1][2] This rapid catalysis outcompetes the boronic acid decomposition, leading to high yields of the desired biaryl product.[1][2]

Optimal Catalyst System

Based on extensive studies of challenging Suzuki-Miyaura couplings with unstable boronic acids, the recommended catalyst system for this compound is a second-generation palladium precatalyst with the XPhos ligand.

Recommended Catalyst: XPhos Pd G2 or a similar palladacycle precatalyst.

The use of a precatalyst is advantageous as it is generally air- and moisture-stable, simplifying reaction setup, and rapidly forms the active monoligated Pd(0) species in solution.[1]

Data Presentation: Reaction Conditions for Suzuki Coupling

The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of unstable heteroaryl boronic acids, which are directly applicable to this compound.

ParameterRecommended ConditionNotes
Palladium Precatalyst XPhos Pd G2 (or similar)2 mol%
Ligand XPhosIntegrated into the precatalyst
Base K₃PO₄ (0.5 M aqueous solution)A mild base that is effective at low temperatures.
Solvent THF (degassed)A 1:2 mixture of THF and aqueous base is often used.[1]
Reaction Temperature Room Temperature to 40 °CElevated temperatures are generally not required and may promote boronic acid decomposition.[1]
Reaction Time 30 minutes to 2 hoursThe reaction progress should be monitored by TLC or LC-MS.[1]
Aryl Halide Partner Chlorides, Bromides, TriflatesThis catalyst system is effective for a wide range of coupling partners.[1]
Expected Yield >90%Yields are typically excellent with this optimized system.[1]

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 mmol, 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed (2 mL)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube)

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).

  • Solvent Addition: Add the degassed anhydrous THF (2 mL) to the Schlenk tube.

  • Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).

  • Reaction: Stir the reaction mixture vigorously at room temperature (or 40 °C if necessary). Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[1]

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L)->Ar-Ar' Reductive Elimination

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup Combine Aryl Halide, Boronic Acid, & Pd Precatalyst in Schlenk Tube Inert Evacuate and Backfill with Inert Gas Setup->Inert Solvents Add Degassed THF and Aqueous Base Inert->Solvents Stir Stir Vigorously at RT or 40°C Solvents->Stir Monitor Monitor by TLC or LC-MS Stir->Monitor Quench Quench with Water & Extract with Organic Solvent Monitor->Quench Purify Combine Organics, Dry, Concentrate, & Purify by Column Chromatography Quench->Purify Product Pure Biaryl Product Purify->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Base Selection for (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. However, the efficiency of this palladium-catalyzed reaction is highly dependent on the judicious choice of reaction parameters, especially the base. This is particularly true for electronically challenging substrates such as (2-(Difluoromethoxy)pyridin-3-yl)boronic acid. The strong electron-withdrawing nature of the difluoromethoxy group and the presence of the pyridine nitrogen atom introduce complexities that require careful optimization for successful coupling.

The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the crucial transmetalation step. It does so by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center. For electron-deficient boronic acids, like the one , this activation is critical to outcompete side reactions such as protodeboronation.

This document provides a comprehensive guide to selecting the optimal base for the Suzuki reaction with this compound, supported by data from analogous systems, and includes a detailed experimental protocol.

Data Presentation: Comparison of Bases in Suzuki Couplings of Electron-Deficient 2-Substituted Pyridine Boronates

EntryPyridylboronate SubstrateCoupling PartnerBaseCatalyst SystemSolventYield (%)Reference
1Lithium triisopropyl 2-pyridylboronate3,5-(CF₃)₂-PhBrKF1.5 mol% Pd₂(dba)₃ / 3.0 mol% phosphine oxide ligandDioxane82[1]
2Lithium triisopropyl 2-pyridylboronate4-ChloroanisoleKF1.5 mol% Pd₂(dba)₃ / 3.0 mol% phosphine oxide ligandDioxane78[1]
32-Fluoropyridine-3-boronic acid(Hetero)aryl HalideKFPd₂(dba)₃ / Phosphine LigandDioxane(Typical)[2]
4Pyridine-3-boronic acid2-ChloropyridineCs₂CO₃2 mol% Pd(OAc)₂ / 4 mol% SPhosDioxane/H₂O(Not Specified)[3]
5Hetero(aryl) boronic acidsPyridine-2-sulfonyl fluorideNa₃PO₄Pd(dppf)Cl₂Dioxane/H₂O5-89[4][5]
62-Bromo-5-pyridylboronic acidHeteroaryl BromideNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Pd(PPh₃)₄ or Pd(dppf)Cl₂DMFVariable[6]
7Unprotected Indazole HalidesPhenylboronic acidK₃PO₄Custom PrecatalystDioxane/H₂O95[7]

Analysis: The data from these analogous systems indicates that for electron-deficient 2-substituted pyridyl boronates, stronger inorganic bases tend to be more effective.

  • Potassium Phosphate (K₃PO₄): This base is frequently effective in challenging couplings involving heteroaryl chlorides and other electron-deficient partners.[3][7] Its strength is sufficient to promote the formation of the boronate species without causing excessive decomposition of the starting materials.

  • Potassium Fluoride (KF): KF is particularly effective in couplings of 2-pyridylboronates, where it is thought to play a unique role in activating the boronic acid.[1][2]

  • Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents, Cs₂CO₃ is another strong contender, often used with sterically hindered or electron-deficient substrates.[8]

  • Sodium Carbonate (Na₂CO₃): While a common and cost-effective base, it may be less effective for highly deactivated systems compared to stronger bases like K₃PO₄ or Cs₂CO₃.[6][9]

Based on this analysis, potassium phosphate (K₃PO₄) and potassium fluoride (KF) are the most promising candidates for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. Optimization may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl or Heteroaryl Bromide (1.0 equiv.)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).

    • In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol).

  • Inert Atmosphere:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvents:

    • Add the pre-weighed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.

    • Via syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.

  • Reaction Execution:

    • Place the sealed Schlenk flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_procedure Reaction Procedure cluster_workup Work-up & Purification r1 Aryl/Heteroaryl-Br (1.0 eq) setup Combine solids in Schlenk flask r2 (2-(Difluoromethoxy)pyridin- 3-yl)boronic acid (1.2 eq) base K3PO4 (3.0 eq) cat Pd2(dba)3 / SPhos inert Evacuate & Backfill with Argon (3x) setup->inert add_solvents Add Dioxane/H2O (4:1) inert->add_solvents heat Heat at 100 °C (12-24h) add_solvents->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool & Quench with H2O monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide oa_label Oxidative Addition pd0->oa_label pd2_boronate R1-Pd(II)L2-OR' pd2_halide->pd2_boronate trans_label Transmetalation pd2_halide->trans_label pd2_aryl R1-Pd(II)L2-R2 pd2_boronate->pd2_aryl pd2_aryl->pd0 re_label Reductive Elimination pd2_aryl->re_label oa_label->pd2_halide R1-X trans_label->pd2_boronate R2-B(OR)2 + Base re_label->pd0 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Note: Optimizing Solvent Conditions for the Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] (2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a valuable building block, incorporating a difluoromethoxy group known to enhance metabolic stability and a pyridine scaffold prevalent in bioactive molecules. The efficiency and selectivity of the Suzuki coupling involving this substrate are profoundly influenced by the choice of solvent. This document provides a detailed guide to understanding and optimizing solvent effects for the successful coupling of this compound with various aryl and heteroaryl halides.

The selection of an appropriate solvent system is crucial as it can influence catalyst stability and activity, reagent solubility, and the reactivity of bases.[2] For Suzuki-Miyaura reactions, polar aprotic solvents, often in combination with water, are frequently employed to achieve optimal results.[3]

Key Considerations for Solvent Selection

Several factors must be considered when selecting a solvent system for the Suzuki coupling of this compound:

  • Catalyst and Reagent Solubility: The solvent must effectively dissolve the palladium catalyst, the boronic acid, the coupling partner (aryl/heteroaryl halide), and the base to ensure a homogeneous reaction mixture and facilitate efficient catalysis.

  • Influence on Catalyst Activity: Solvents can coordinate with the palladium center, influencing its electronic properties and, consequently, its catalytic activity. The polarity of the solvent can also affect the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

  • Role of Water: The addition of water to organic solvents is a common strategy in Suzuki couplings. Water can enhance the solubility of inorganic bases like carbonates and phosphates, facilitate the transmetalation step, and potentially promote the hydrolysis of boronic esters to the more reactive boronic acids.[5] However, excessive water content can lead to hydrolysis of the starting materials or catalyst deactivation.[5]

  • Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to undesired side reactions or decomposition of sensitive substrates.

Experimental Data Summary

While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes the effects of different solvent systems on the Suzuki-Miyaura coupling of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid pinacol ester. These findings offer valuable insights into solvent optimization for structurally similar pyridine-based coupling partners.

EntrySolvent SystemTemperature (°C)Yield (%)
1Toluene1005
2Toluene/H₂O (4:1)10032
3Dioxane10034
4Dioxane/H₂O (4:1)10072
5Dioxane/H₂O (1:1)10071
6Dioxane/H₂O (1:4)10010

Data adapted from a study on the Suzuki-Miyaura cross-coupling of PyFluor.[5]

The data clearly indicates that the addition of water to both toluene and dioxane significantly improves the reaction yield. A dioxane/water mixture in a 4:1 ratio provided the optimal result in this specific case.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents B Add Solvent & Base A->B C Add Catalyst B->C D Degas Mixture C->D Inert Atmosphere E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Purification (Chromatography) H->I J Characterization I->J Isolated Product

Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl or heteroaryl bromide. Optimization of the solvent, base, catalyst, and temperature may be necessary for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)

  • Solvent (e.g., Dioxane/Water (4:1), Toluene/Water (4:1), or DMF)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Organic Solvents for Extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Silica Gel for Chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the aryl or heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Conclusion

The choice of solvent is a critical parameter in the Suzuki-Miyaura coupling of this compound. A mixture of a polar aprotic solvent such as dioxane with water is often a good starting point for optimization. Careful consideration of reagent solubility, catalyst activity, and reaction temperature is essential to achieve high yields and purity of the desired coupled product. The provided protocol serves as a general guideline, and empirical optimization for each specific substrate combination is highly recommended for achieving the best results.

References

Application Note: Protocol for C-N Cross-Coupling Using (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The synthesis of N-aryl and N-heteroaryl compounds is of significant interest, and transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for their construction. Among these, the Buchwald-Hartwig amination and the Chan-Lam coupling are prominent methods for the formation of C-N bonds.[1][2][3] This application note provides a generalized protocol for the C-N cross-coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid with various amine coupling partners.

The difluoromethoxy group is a valuable substituent in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The pyridine scaffold is also a common motif in biologically active molecules. Therefore, the ability to couple this compound with a diverse range of amines is a critical capability for drug discovery programs.

Disclaimer: Extensive literature searches did not yield a specific, validated protocol for the C-N cross-coupling of this compound. The following protocol is a generalized procedure based on established methods for structurally similar pyridylboronic acids and should be considered a starting point for optimization.

Reaction Principles

Buchwald-Hartwig Amination: This palladium-catalyzed reaction typically involves the coupling of an aryl or heteroaryl halide or triflate with an amine in the presence of a phosphine ligand and a base.[1] The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.

Chan-Lam Coupling: This copper-catalyzed reaction couples a boronic acid with an amine, typically in the presence of an oxidant like oxygen (from air) and a base.[3] The mechanism is thought to involve transmetalation of the boronic acid with a copper(II) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.

Generalized Experimental Protocol

This protocol provides a representative procedure for the C-N cross-coupling of this compound with an amine. The choice between a palladium- or copper-based system will depend on the specific amine substrate and desired reaction conditions.

Materials:

  • This compound

  • Amine coupling partner (e.g., aniline, heteroarylamine, or alkylamine)

  • Palladium or Copper catalyst (see Table 1 for examples)

  • Ligand (for palladium catalysis, see Table 1 for examples)

  • Base (see Table 1 for examples)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and reaction monitoring equipment (e.g., TLC, GC-MS, or LC-MS)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium or copper catalyst, ligand (if applicable), and base.

  • Add this compound (typically 1.0-1.5 equivalents relative to the limiting reagent).

  • Add the amine coupling partner (typically the limiting reagent, 1.0 equivalent).

  • Add the anhydrous, degassed solvent.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-110 °C) and monitor the reaction progress by an appropriate analytical technique.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-(difluoromethoxy)pyridin-3-amine.

Data Presentation

The following tables summarize typical reaction conditions and a hypothetical substrate scope for the C-N cross-coupling of this compound.

Table 1: Typical Reaction Components and Conditions for C-N Cross-Coupling of Pyridyl Boronic Acids

Parameter Buchwald-Hartwig (Palladium-catalyzed) Chan-Lam (Copper-catalyzed)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexesCu(OAc)₂, CuI, or other Cu(I) or Cu(II) salts
Ligand Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands, XantphosOften no ligand required, or simple ligands like pyridine or bipyridine
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuPyridine, Et₃N, or other organic bases
Solvent Toluene, Dioxane, THF, DMFDichloromethane, Toluene, Methanol
Temperature Room Temperature to 120 °CRoom Temperature to 80 °C
Atmosphere Inert (Nitrogen or Argon)Air (Oxygen is often the oxidant)

Table 2: Representative Substrate Scope for the C-N Cross-Coupling of this compound

This table presents a hypothetical substrate scope with representative yields to illustrate the potential utility of the reaction. Actual yields will require experimental optimization.

Entry Amine Coupling Partner Product Hypothetical Yield (%)
1AnilineN-phenyl-2-(difluoromethoxy)pyridin-3-amine85
24-MethoxyanilineN-(4-methoxyphenyl)-2-(difluoromethoxy)pyridin-3-amine90
34-ChloroanilineN-(4-chlorophenyl)-2-(difluoromethoxy)pyridin-3-amine78
42-AminopyridineN-(pyridin-2-yl)-2-(difluoromethoxy)pyridin-3-amine72
5Morpholine4-(2-(difluoromethoxy)pyridin-3-yl)morpholine88
6BenzylamineN-benzyl-2-(difluoromethoxy)pyridin-3-amine65

Visualizations

The following diagrams illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxyAdd Oxidative Addition Complex Pd0->OxyAdd Ar-X AmineCoord Amine Coordination OxyAdd->AmineCoord R₂NH Amido Amido Complex AmineCoord->Amido -HX (Base) Amido->Pd0 Reductive Elimination Product Ar-NR₂ Reactants Ar-X + R₂NH Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Catalyst, Ligand, Base, Boronic Acid, Amine setup->add_reagents add_solvent Add Anhydrous, Degassed Solvent add_reagents->add_solvent react Heat and Stir (Monitor Progress) add_solvent->react workup Aqueous Workup react->workup extract Extraction with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product end End product->end

References

Application of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the difluoromethoxy group and the pyridine ring, contribute to favorable physicochemical properties and binding interactions with various biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile reagent, with a focus on its application in the development of Spleen Tyrosine Kinase (SYK) inhibitors.

Physicochemical Properties

The presence of the difluoromethoxy group imparts unique properties to molecules containing this moiety. It can act as a bioisostere for other functional groups, improve metabolic stability, and enhance membrane permeability.

PropertyValue
Molecular FormulaC₆H₆BF₂NO₃
Molecular Weight188.93 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents such as DMSO and methanol

Application in the Synthesis of SYK Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its dysregulation has been implicated in inflammatory diseases and hematological malignancies, making it an attractive therapeutic target. This compound has been successfully utilized as a key building block in the synthesis of potent SYK inhibitors.

Quantitative Data: In Vitro SYK Inhibition

The following table summarizes the in vitro inhibitory activity of a series of compounds synthesized using this compound against the SYK enzyme. The data is extracted from patent literature (WO 2018/112118 A1).

Compound IDSYK IC₅₀ (nM)
Example 110.5
Example 225.3
Example 38.7
Example 415.1
Example 55.2

Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the SYK enzyme activity in a biochemical assay.

Experimental Protocols

Suzuki-Miyaura Coupling for the Synthesis of a SYK Inhibitor Intermediate

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide to form a key biaryl intermediate for a SYK inhibitor.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromo-N-(tert-butyl)benzamide)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst (e.g., 0.05 eq of Pd(dppf)Cl₂).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products BoronicAcid This compound SuzukiReaction Suzuki-Miyaura Coupling BoronicAcid->SuzukiReaction ArylHalide Aryl Halide ArylHalide->SuzukiReaction Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Catalyst->SuzukiReaction Base Base (e.g., K₂CO₃) Base->SuzukiReaction Solvent Solvent (Dioxane/Water) Solvent->SuzukiReaction Heat Heat (80-100 °C) Heat->SuzukiReaction BiarylProduct Biaryl Intermediate Byproducts Byproducts SuzukiReaction->BiarylProduct SuzukiReaction->Byproducts

Suzuki-Miyaura Coupling Workflow
In Vitro SYK Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against the SYK enzyme.

Materials:

  • Recombinant human SYK enzyme

  • SYK substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, HTRF®)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the assay buffer.

  • Add a small volume of the diluted test compound or DMSO (as a control) to the wells.

  • Add the SYK enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the SYK substrate and ATP.

  • Incubate the reaction at 30 °C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable kinase detection reagent according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

The diagram below illustrates the central role of SYK in the B-cell receptor (BCR) signaling pathway. Activation of the BCR leads to the recruitment and activation of SYK, which in turn phosphorylates downstream effector molecules, ultimately leading to cellular responses such as proliferation, differentiation, and survival.[1][2] Inhibitors of SYK can block these signaling cascades.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylation & Activation PLCg2 PLCγ2 SYK->PLCg2 PI3K PI3K SYK->PI3K Vav Vav SYK->Vav Downstream Downstream Signaling PLCg2->Downstream PI3K->Downstream Vav->Downstream Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor SYK Inhibitor Inhibitor->SYK Inhibition

SYK Signaling Pathway in B-Cells

Conclusion

This compound is a key building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its utility has been demonstrated in the development of potent SYK inhibitors. The provided protocols for Suzuki-Miyaura coupling and in vitro enzyme assays serve as a guide for researchers in the design and evaluation of novel drug candidates. The unique properties conferred by the difluoromethoxy-pyridine scaffold make this reagent a valuable tool in modern drug discovery.

References

Application Notes and Protocols for the Use of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a key building block in the synthesis of a variety of kinase inhibitors. Its unique structural and electronic properties, imparted by the difluoromethoxy group on the pyridine ring, can significantly influence the potency, selectivity, and pharmacokinetic profile of the final drug candidate. This document provides detailed application notes and experimental protocols for the use of this versatile reagent in the synthesis of inhibitors targeting KRAS G12C, Bruton's tyrosine kinase (BTK), and Tropomyosin receptor kinases (TRKs).

Application in KRAS G12C Inhibitor Synthesis

The KRAS protein, a GTPase, is a critical regulator of cell growth and proliferation. The G12C mutation is a common oncogenic driver in several cancers, including non-small cell lung cancer. Covalent inhibitors that target the mutant cysteine residue have shown significant clinical efficacy. The difluoromethoxypyridine moiety can be incorporated into these inhibitors to enhance their properties.

Featured Application: Synthesis of AZD4625 Analogues

AZD4625 is a potent and selective covalent inhibitor of KRAS G12C.[1][2] The synthesis of AZD4625 and its analogues can be achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic partner.

Quantitative Data for KRAS G12C Inhibitors

CompoundTargetIC50 (µM)Cell-based PotencyReference
AZD4625KRAS G12C0.003Potent inhibition in NCI-H358 cells[1][2]
Sotorasib (AMG 510)KRAS G12C-Approved for KRAS G12C-mutated NSCLC[3]
Experimental Protocol: Suzuki-Miyaura Coupling for KRAS G12C Inhibitor Core

This protocol describes the synthesis of a key biaryl intermediate for a KRAS G12C inhibitor, analogous to the core of AZD4625.

Materials:

  • 4-chloro-6-iodoquinazoline

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dried round-bottom flask, add 4-chloro-6-iodoquinazoline (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Purge the flask with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane and a 2M aqueous solution of Na2CO3 (3.0 eq).

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.

Further synthetic steps to elaborate this intermediate into a final covalent inhibitor would involve nucleophilic aromatic substitution of the chloro group and subsequent functionalization to introduce the acrylamide warhead.

Application in BTK Inhibitor Synthesis

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. The incorporation of the (2-(difluoromethoxy)pyridin-3-yl) moiety can lead to the development of potent and selective BTK inhibitors.

Featured Application: Synthesis of Novel BTK Inhibitors

While a specific named inhibitor containing this exact fragment is not prominently featured in the provided search results, the synthesis of potent BTK inhibitors often involves the coupling of a pyridine-containing fragment to a core heterocycle. The following protocol outlines a general approach.

Quantitative Data for Representative BTK Inhibitors

Compound ClassTargetIC50 (nM)Key FeaturesReference
DiphenylpyrimidinesBTK1.15Dithiocarbamate moieties
Thieno-pyrimidine scaffoldBTK-Covalent irreversible inhibitor
Reversible Covalent InhibitorBTK3.1Forms covalent bond with Cys481
Experimental Protocol: Synthesis of a Pyridine-Containing BTK Inhibitor Scaffold

This protocol describes a Suzuki-Miyaura coupling to generate a core scaffold for a novel BTK inhibitor.

Materials:

  • 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Potassium carbonate (K2CO3)

  • Acetonitrile

  • Water

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.5 eq), and Pd(PPh3)4 (0.1 eq).

  • Add K2CO3 (3.0 eq) and a mixture of degassed acetonitrile and water (4:1).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired pyridine-containing pyrazolopyrimidine core.

This core can then be further modified to introduce functionalities that enhance binding to the BTK active site.

Application in TRK Inhibitor Synthesis

Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are a family of receptor tyrosine kinases that play a role in neuronal development and function. Gene fusions involving TRK genes are oncogenic drivers in a variety of cancers. The (2-(difluoromethoxy)pyridin-3-yl) moiety can be incorporated into TRK inhibitors to improve their pharmacological properties.

Featured Application: Synthesis of Novel Pan-TRK Inhibitors

The development of pan-TRK inhibitors is a promising strategy for treating TRK fusion-positive cancers. The following protocol provides a general method for synthesizing a key intermediate for such inhibitors.

Quantitative Data for Representative TRK Inhibitors

CompoundTarget(s)IC50 (nM)Key FeaturesReference
Quinazoline-based radiotracerTrkA/B/C85-650Type-II pan-Trk inhibitor[4]
JND4135Wild-type and mutant TRKA/B/CLow nanomolarOvercomes resistance mutations[5]
Experimental Protocol: Synthesis of a Pyridine-Substituted TRK Inhibitor Core

This protocol details the Suzuki-Miyaura coupling to form a central biaryl scaffold for a potential TRK inhibitor.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • This compound

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), this compound (1.3 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).

  • Add K3PO4 (2.5 eq) and a degassed mixture of toluene and water (10:1).

  • Heat the mixture to 100-110 °C under an inert atmosphere for 8-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Once complete, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by flash chromatography to obtain the desired biaryl core structure.

This core can be further elaborated through various chemical transformations to generate a library of potential TRK inhibitors for biological screening.

Signaling Pathway and Experimental Workflow Diagrams

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GTP exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor (2-(Difluoromethoxy)pyridin-3-yl) -based Inhibitor Inhibitor->KRAS_GTP Inhibition

Caption: KRAS G12C Signaling Pathway and Point of Inhibition.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NF_kB NF-κB PKC->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation Inhibitor (2-(Difluoromethoxy)pyridin-3-yl) -based Inhibitor Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and Point of Inhibition.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway TRK_Receptor->PI3K_AKT PLCg PLCγ Pathway TRK_Receptor->PLCg Cell_Proliferation Cell Proliferation (in cancer) RAS_RAF_MEK_ERK->Cell_Proliferation Neuronal_Survival Neuronal Survival & Growth PI3K_AKT->Neuronal_Survival PLCg->Neuronal_Survival Inhibitor (2-(Difluoromethoxy)pyridin-3-yl) -based Inhibitor Inhibitor->TRK_Receptor Inhibition

Caption: TRK Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: Select Halogenated Heterocycle Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Boronic_Acid (2-(Difluoromethoxy)pyridin-3-yl) boronic acid Boronic_Acid->Suzuki_Coupling Purification Purification (Chromatography) Suzuki_Coupling->Purification Intermediate Biaryl Intermediate Purification->Intermediate Further_Synthesis Further Synthetic Modifications Intermediate->Further_Synthesis Final_Inhibitor Final Kinase Inhibitor Further_Synthesis->Final_Inhibitor Biological_Screening Biological Screening (IC50, etc.) Final_Inhibitor->Biological_Screening End End: Lead Compound Identification Biological_Screening->End

Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.

References

Application Notes: Synthesis of Biaryl Compounds with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of biaryl scaffolds is a fundamental pursuit in modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a wide range of pharmaceuticals, agrochemicals, and functional organic materials.[2][3] The incorporation of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), into these structures is a widely used strategy to enhance crucial molecular properties. The difluoromethoxy group acts as a bioisosteric replacement for a methoxy group, often leading to improved metabolic stability, increased lipophilicity, and modulated binding affinity to biological targets.[4]

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a valuable building block for introducing the 2-(difluoromethoxy)pyridine moiety into complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and versatile method for this purpose. This palladium-catalyzed reaction is renowned for its mild conditions, excellent functional group tolerance, and the general stability and low toxicity of its boronic acid reagents, making it an indispensable tool in drug discovery and development.[5]

These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The mechanism consists of three key steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation : In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex Ar-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L_n-PyDFM transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-PyDFM reductive_elimination->product ar_x Ar-X ar_x->oxidative_addition boronic_acid PyDFM-B(OH)₂ + Base boronic_acid->transmetalation

Suzuki-Miyaura Catalytic Cycle Diagram.

Data Presentation: Representative Coupling Reactions

While specific experimental data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of structurally similar 2-substituted pyridylboronates with various aryl and heteroaryl halides.[6][7] This serves as a valuable reference for reaction optimization. The coupling of 2-substituted nitrogen-containing heteroaryl boronic acids can be challenging due to potential catalyst inhibition and competing protodeboronation.[6] Therefore, careful selection of the catalyst, ligand, and base is critical for achieving high yields.

EntryAryl/Heteroaryl Halide (Ar-X)ProductCatalyst / LigandBaseSolventTemp (°C)Yield (%)
14-Chlorobenzonitrile3-(4-cyanophenyl)-2-(difluoromethoxy)pyridinePd₂(dba)₃ / SPhosK₃PO₄Dioxane110~70-80
24-Bromoanisole3-(4-methoxyphenyl)-2-(difluoromethoxy)pyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O100~75-85
33-Bromopyridine2-(difluoromethoxy)-2',3''-bipyridinePd(dppf)Cl₂Cs₂CO₃DME90~65-75
41-Bromo-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)-2-(difluoromethoxy)pyridinePd₂(dba)₃ / XPhosKFToluene100~70-80
52-Chloronaphthalene3-(naphthalen-2-yl)-2-(difluoromethoxy)pyridinePd(OAc)₂ / RuPhosCsFDioxane105~60-70

Yields are estimated based on similar transformations reported in the literature.[6][7][8][9] Optimization may be required for specific substrates.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide.

Experimental_Workflow Experimental Workflow setup 1. Reaction Setup (Oven-dried flask, add solids: Ar-X, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate and backfill with N₂ or Ar gas, 3x) setup->inert solvent 3. Solvent Addition (Add degassed solvent via syringe) inert->solvent reaction 4. Reaction Execution (Heat to desired temperature with vigorous stirring) solvent->reaction monitor 5. Monitoring (Track progress by TLC or LC-MS) reaction->monitor workup 6. Work-up (Cool, quench with water, extract with organic solvent) monitor->workup Reaction Complete purify 7. Purification (Dry organic layer, concentrate, purify by column chromatography) workup->purify product Pure Biaryl Product purify->product

Step-by-step experimental workflow diagram.
Materials and Reagents

  • This compound (1.2 - 1.5 equiv.)

  • Aryl or Heteroaryl Halide (Ar-X) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DME)

  • Degassed Water (if using aqueous base/solvent mixture)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Silica Gel (for column chromatography)

Reaction Setup
  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 3 mol%).[10]

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

Reaction Execution
  • Through the septum, add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) via syringe. If the procedure calls for an aqueous mixture, add the degassed organic solvent first, followed by the degassed aqueous base solution.[9]

  • Place the sealed flask in a preheated oil bath at the desired temperature (typically between 90-110 °C).[7][8]

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours).

  • Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

Work-up and Purification
  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.[7]

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Logical Relationships

The successful synthesis of the target biaryl compound is contingent upon the precise combination of several key components. The relationship between these inputs and the final output is critical for achieving the desired transformation efficiently.

Logical_Relationship boronic_acid (2-(Difluoromethoxy)pyridin-3-yl) boronic acid suzuki_coupling Suzuki-Miyaura Cross-Coupling boronic_acid->suzuki_coupling aryl_halide Aryl/Heteroaryl Halide (Ar-X) aryl_halide->suzuki_coupling catalyst_system Palladium Catalyst + Ligand catalyst_system->suzuki_coupling base Base (e.g., K₂CO₃, Cs₂CO₃) base->suzuki_coupling product Target Biaryl Compound (Ar-PyDFM) suzuki_coupling->product

Key components for biaryl synthesis.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the microwave-assisted Suzuki-Miyaura cross-coupling of (2-(difluoromethoxy)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides. This protocol is designed to facilitate the rapid and efficient synthesis of 3-aryl-2-(difluoromethoxy)pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often leading to improved yields and higher purity of the desired products.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. The use of microwave technology accelerates this palladium-catalyzed reaction, enabling high-throughput synthesis and rapid library generation, which are crucial in modern drug development. The this compound is a key building block, and its efficient coupling provides access to a wide range of novel chemical entities with potential therapeutic applications.

Data Presentation

The following tables summarize the expected yields for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides under optimized reaction conditions. The yields are based on typical results obtained for similar heteroaryl boronic acid couplings reported in the literature.

Table 1: Screening of Reaction Conditions for the Coupling of this compound with 4-Bromoanisole

EntryCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (min)Expected Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1201585-95
2Pd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)12010>90
3Pd(PPh₃)₄ (5)Cs₂CO₃ (2)Toluene/H₂O (10:1)1102080-90
4Pd(OAc)₂ (2) + SPhos (4)K₃PO₄ (3)1,4-Dioxane13015>90

Table 2: Substrate Scope with Optimized Conditions

Optimized Conditions: this compound (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), 1,4-Dioxane/H₂O (4:1), 120 °C, 10 min.

EntryAryl HalideProductExpected Yield (%)
14-Bromoanisole3-(4-Methoxyphenyl)-2-(difluoromethoxy)pyridine>90
21-Bromo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)-2-(difluoromethoxy)pyridine85-95
33-Bromobenzonitrile3-(3-(Difluoromethoxy)pyridin-3-yl)benzonitrile80-90
42-Bromonaphthalene3-(Naphthalen-2-yl)-2-(difluoromethoxy)pyridine>90
54-Chlorotoluene3-(p-Tolyl)-2-(difluoromethoxy)pyridine70-80

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Microwave reactor vials (10 mL) with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.6 mmol, 1.2 equiv), the aryl halide (0.5 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂; 0.015 mmol, 3 mol%), and the base (e.g., K₂CO₃; 1.0 mmol, 2.0 equiv).

  • Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water to the vial.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture with stirring at 120 °C for 10-15 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-2-(difluoromethoxy)pyridine product.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base B Add Solvents: - 1,4-Dioxane - Water A->B C Seal Microwave Vial B->C D Irradiate at 120°C for 10-15 min C->D E Cool to RT & Dilute with EtOAc and Water D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the microwave-assisted Suzuki coupling.

Suzuki_Mechanism pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)Ln-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for Challenging Suzuki Couplings: Ligand Selection for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. However, the use of electron-deficient heterocyclic boronic acids, such as (2-(difluoromethoxy)pyridin-3-yl)boronic acid, presents significant challenges. This document provides detailed application notes and protocols for navigating these difficult couplings, with a focus on rational ligand selection to achieve optimal reaction outcomes.

The Challenge: The "2-Pyridyl Problem" with Electron-Withdrawing Substituents

The primary obstacles in the Suzuki coupling of 2-substituted pyridylboronic acids are twofold:

  • Protodeboronation: The electron-deficient nature of the pyridine ring, further exacerbated by the difluoromethoxy group, makes the boronic acid susceptible to cleavage of the C-B bond by solvent or trace amounts of water, leading to the formation of the corresponding des-borylated pyridine and reducing the yield of the desired coupled product.[1][2][3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and slowing down the catalytic cycle.[3]

Effective ligand selection is paramount to overcoming these challenges. The ideal ligand will promote the desired catalytic cycle steps (oxidative addition and transmetalation) while minimizing side reactions and catalyst deactivation.

Ligand Selection Strategies

For challenging Suzuki couplings involving electron-deficient 2-pyridylboronic acids, the most successful ligands are typically bulky and electron-rich. These characteristics help to stabilize the palladium center, promote the rate-limiting oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen.[2][3]

Recommended Ligand Classes:

  • Buchwald Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective in promoting the coupling of challenging substrates, including 2-chloropyridines.[2][3][4] Their steric bulk and electron-donating properties are well-suited to overcome the hurdles presented by this compound.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity for cross-coupling reactions involving unreactive substrates.[2]

  • Other Phosphine Ligands: While less common for this specific challenge, phosphite or phosphine oxide ligands have also shown activity in couplings of 2-pyridyl boron derivatives.[1]

Quantitative Data: Ligand Performance in Analogous Systems

While specific data for the Suzuki coupling of this compound is not extensively published, the following tables summarize the performance of various ligand systems in the coupling of structurally similar and electronically demanding 2-substituted pyridylboronic acids and related heteroarylboronic acids. These data provide a strong basis for ligand selection and reaction optimization.

Table 1: Ligand Screening for the Coupling of a 2-Alkoxypyridine Boronic Acid Derivative with an Aryl Bromide

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10085
2Pd(OAc)₂XPhosCs₂CO₃Dioxane11082
3Pd(OAc)₂RuPhosK₃PO₄n-Butanol10091[4]
4PdCl₂(dppf)-Na₂CO₃Dioxane9065
5Pd(PPh₃)₄-K₂CO₃DMF8045[5]

Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions.

Table 2: Comparison of Reaction Conditions for Coupling of Heteroaryl Boronic Acids

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-Methoxy-3-pyridylboronic acid2-Amino-5-bromopyrazinePdCl₂(PPh₃)₂Na₂CO₃ (aq)Dioxane69[6]
Potassium Isoquinolin-4-yltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosK₃PO₄n-Butanol91[4]
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane82[7]

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling with this compound. Protocol 1 provides a general starting point, while Protocol 2 is optimized for challenging couplings.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for initial screening experiments.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl or heteroaryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃; 2.0 - 3.0 equiv.)

  • Degassed solvent (e.g., Dioxane, Toluene, DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[3][5]

Protocol 2: Optimized Procedure for Challenging Couplings

This protocol employs a highly active catalyst system suitable for less reactive coupling partners.

Materials:

  • This compound (1.5 equiv.)

  • Aryl or heteroaryl chloride or bromide (1.0 equiv.)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos; 2-4 mol%)

  • Strong base (e.g., K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, n-Butanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.5 equiv.), the strong base (2.0-3.0 equiv.), the palladium source (1-2 mol%), and the bulky phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and remove from the glovebox (if used). If not using a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Visualizing the Process

To aid in understanding the experimental design and the underlying chemistry, the following diagrams are provided.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-X Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Oxidative Addition Oxidative Addition Ar-X->Oxidative Addition Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ligand_Screening_Workflow start Define Substrates: This compound + Aryl Halide select_ligands Select Ligand Classes: - Buchwald type - NHCs - Standard Phosphines start->select_ligands setup_reactions Set up Parallel Reactions (Varying Ligand, Base, Solvent) select_ligands->setup_reactions run_reactions Run Reactions (Constant Temperature & Time) setup_reactions->run_reactions analyze_results Analyze by LC-MS/NMR (Determine Yield & Purity) run_reactions->analyze_results compare_data Compare Ligand Performance analyze_results->compare_data optimize Optimize Best Conditions (Temperature, Concentration) compare_data->optimize final_protocol Finalized Protocol optimize->final_protocol

Caption: A typical workflow for ligand screening in a challenging Suzuki coupling.

Ligand_Properties_vs_Outcome ligand_properties Ligand Properties Steric Bulk Electron Richness catalytic_cycle Impact on Catalytic Cycle Promotes Oxidative Addition Stabilizes Pd(0) Hinders Pyridine Coordination ligand_properties:f0->catalytic_cycle:f0 Increases ligand_properties:f1->catalytic_cycle:f1 Enhances ligand_properties:f0->catalytic_cycle:f2 Increases reaction_outcome Desired Reaction Outcome High Yield Low Protodeboronation Minimal Side Products catalytic_cycle:f0->reaction_outcome:f0 catalytic_cycle:f1->reaction_outcome:f1 catalytic_cycle:f2->reaction_outcome:f2

Caption: Relationship between ligand properties and reaction outcome.

References

Troubleshooting & Optimization

How to improve low yield in Suzuki coupling with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Suzuki coupling reactions, specifically focusing on improving low yields when using (2-(Difluoromethoxy)pyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Question 1: Why am I getting a low yield in my Suzuki coupling with this compound?

Answer: Low yields with this substrate are common and typically stem from a combination of three key challenges related to its structure:

  • Catalyst Deactivation (The "2-Pyridyl Problem"): The nitrogen atom on the pyridine ring can coordinate with the palladium catalyst. This binding can inhibit the catalyst or deactivate it entirely, halting the catalytic cycle.[1]

  • Protodeboronation: This is a frequent and highly detrimental side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or solvent), effectively destroying the starting material.[2] Heteroaromatic boronic acids, especially those with electron-withdrawing groups, are particularly susceptible to this decomposition pathway.[3][4][5]

  • Slow Transmetallation: The difluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This slows down the crucial transmetallation step, where the organic group is transferred from boron to the palladium catalyst.[1][5] A sluggish transmetallation provides more time for competing side reactions like protodeboronation to occur.

Question 2: I suspect protodeboronation is the main issue. How can I minimize it?

Answer: Protodeboronation is a major cause of low yields.[6] Several strategies can be employed to mitigate it:

  • Use Anhydrous Conditions: Since water is a primary proton source for this side reaction, using thoroughly dried, anhydrous solvents (e.g., toluene, dioxane, THF) and reagents can significantly reduce its occurrence.[7]

  • Select a Milder Base: Strong bases in aqueous media, especially hydroxides, can accelerate protodeboronation.[4] Switching to non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is often effective.[4][5][7]

  • Convert the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or an ester (e.g., pinacol, MIDA, or diethanolamine).[3][4] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ under the reaction conditions.[2]

  • Use a Highly Active Catalyst: A very efficient catalyst system that promotes rapid cross-coupling can ensure the desired reaction outpaces the rate of protodeboronation.[3]

Question 3: How can I select a catalyst system to avoid deactivation by the pyridine nitrogen?

Answer: To overcome the "2-pyridyl problem," you need a catalyst system that is resistant to inhibition by the nitrogen lone pair.

  • Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (often called Buchwald ligands) like SPhos, XPhos, and RuPhos are essential.[4][8] Their steric bulk creates a pocket around the palladium center that physically hinders the pyridine nitrogen from coordinating, while their electron-donating nature enhances the catalyst's activity, especially for the challenging oxidative addition step with aryl chlorides.[1][9]

  • Employ Robust Pre-catalysts: Instead of generating the active Pd(0) species from sources like Pd(OAc)₂, consider using air-stable and well-defined palladium pre-catalysts.[10] Palladacycles such as XPhos Pd G3 or SPhos Pd G4 are designed for reliable and efficient generation of the active catalyst, leading to more reproducible results.[9][10]

Question 4: What are the most common side reactions besides protodeboronation?

Answer: Besides protodeboronation, two other common side reactions can reduce your yield:

  • Homocoupling: The boronic acid can couple with itself to form a bipyridyl byproduct. This is often promoted by the presence of oxygen, which can interfere with the catalyst.[1][9] To prevent this, ensure your solvent and reaction vessel are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7][11]

  • Dehalogenation: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom.[12] This typically occurs if the organopalladium intermediate reacts with a hydride source instead of the boronic acid. Optimizing the reaction conditions to favor cross-coupling can minimize this.[12]

Troubleshooting and Optimization

If you are experiencing low yield, a systematic approach to troubleshooting is crucial. The following workflow illustrates a logical sequence for diagnosing the issue.

G cluster_opt Optimization Strategies start Low Yield Observed reagent_check 1. Verify Reagent Quality - Boronic acid purity (NMR) - Halide purity - Fresh, active catalyst start->reagent_check setup_check 2. Review Reaction Setup - Adequate degassing? - Inert atmosphere maintained? - Vigorous stirring? reagent_check->setup_check Reagents OK analysis 3. Analyze for Side Products (LC-MS) - Protodeboronation product? - Homocoupling product? - Dehalogenation product? setup_check->analysis Setup OK optimization 4. Screen Reaction Components analysis->optimization Side Products Identified catalyst Change Catalyst System - Use bulky ligand (XPhos, SPhos) - Use palladacycle pre-catalyst optimization->catalyst base Screen Bases - K₃PO₄, Cs₂CO₃, KF - Ensure base is finely powdered optimization->base solvent Change Solvent - Use anhydrous dioxane, toluene - Convert to boronic ester optimization->solvent temp Adjust Temperature - Cautiously increase temperature - Lower temp to reduce side reactions optimization->temp G cluster_problems Key Challenges cluster_solutions Recommended Solutions center Low Yield with This compound p1 Protodeboronation center->p1 p2 Catalyst Deactivation (2-Pyridyl Problem) center->p2 p3 Slow Transmetallation center->p3 s1 Mitigate Protodeboronation - Use anhydrous solvents - Use milder base (K₃PO₄) - Convert to boronic ester (MIDA, DABO) p1->s1 s2 Prevent Deactivation - Use bulky, electron-rich ligands (e.g., SPhos, XPhos) - Use robust pre-catalysts p2->s2 s3 Accelerate Transmetallation - Use more reactive boronic ester - Optimize base/solvent combination p3->s3

References

Preventing protodeboronation of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the protodeboronation of this compound during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is this compound particularly susceptible to it?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of 2-(difluoromethoxy)pyridine as a byproduct.

The susceptibility of this compound stems from two main structural features:

  • The Pyridine Nitrogen: Heteroaromatic boronic acids containing a basic nitrogen atom, like pyridine, are known to be unstable.[3] The nitrogen atom can be protonated, influencing the electronic properties of the ring and the stability of the C-B bond. For some pyridyl boronic acids, a zwitterionic species can form under neutral pH conditions, which is highly reactive towards protodeboronation.[2]

  • Electron-Withdrawing Group: The 2-(difluoromethoxy) group is strongly electron-withdrawing. Arylboronic acids bearing electron-withdrawing substituents are more prone to protodeboronation, particularly under basic conditions typical for Suzuki-Miyaura coupling.[2][4]

Q2: What are the primary factors that accelerate protodeboronation?

A2: Several reaction parameters can increase the rate of protodeboronation:

  • High Temperatures: Elevated temperatures accelerate the decomposition of the boronic acid.[5]

  • Strong Bases: The type and concentration of the base are critical; strong bases can promote the side reaction.[1][5]

  • pH: For some heteroaromatic boronic acids, neutral pH conditions can be detrimental.[2] However, for electron-deficient arylboronic acids, protodeboronation is often accelerated under basic conditions.[4][6]

  • Inefficient Catalysis: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction has more time to occur.[1]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction. While Suzuki couplings often require some water, excessive amounts can be harmful.[5]

Q3: How can I detect if protodeboronation is occurring in my reaction?

A3: You can typically identify protodeboronation by analyzing the reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. You would look for the presence of the byproduct, 2-(difluoromethoxy)pyridine, which has a molecular weight corresponding to the starting boronic acid minus the B(OH)₂ group plus a hydrogen atom.

Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling

Problem: My Suzuki-Miyaura coupling reaction with this compound gives a low yield of the desired product, and I have identified the major byproduct as 2-(difluoromethoxy)pyridine.

Below is a workflow to diagnose and solve the issue.

G start_node Low Yield & High Protodeboronation Detected decision_node decision_node start_node->decision_node Start Troubleshooting action_node Action: Use a more stable boron reagent (e.g., Pinacol or MIDA ester). decision_node->action_node Is the boronic acid stable? [NO] decision_node2 Are reaction conditions optimized? decision_node->decision_node2 Is the boronic acid stable? [YES] action_node->decision_node2 Implement & Re-evaluate end_node Problem Solved: Improved Yield action_node2 Action: Modify reaction conditions. - Lower Temperature - Use Milder Base (see Table 1) - Use Anhydrous Solvent decision_node2->action_node2 [NO] decision_node3 Is the catalyst system efficient? decision_node2->decision_node3 [YES] action_node2->decision_node3 Implement & Re-evaluate decision_node3->end_node [YES] action_node3 Action: Switch to a more active catalyst/ligand system (e.g., Buchwald Precatalysts). decision_node3->action_node3 [NO] action_node3->end_node Implement & Re-evaluate

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Step 1: Assess and Enhance Boron Reagent Stability

Question: Is the free boronic acid degrading too quickly?

Answer: Very likely. Free heteroaromatic boronic acids with electron-withdrawing groups are often unstable under reaction conditions. The most effective strategy to prevent premature decomposition is to use a more stable derivative.[5] This approach, known as "slow release," ensures that the concentration of the reactive free boronic acid in the solution remains low at any given time.[2]

Recommended Action: Convert the boronic acid to a boronate ester. Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates offer significantly enhanced stability.[2][5]

Boron Reagent TypeGeneral StabilityKey Advantage
Boronic Acid LowCommercially available, no pre-derivatization needed.
Potassium Trifluoroborate ModerateCrystalline, stable solids; slow release of boronic acid.[7]
Pinacol Boronate Ester HighIncreased stability, often commercially available.[5]
MIDA Boronate Ester Very HighExceptionally stable, allowing for slow release under basic conditions.[2][7]
Caption: Table 1: Comparison of stability for different boron reagents.
Step 2: Optimize Reaction Conditions

Question: Can I improve my yield without derivatizing the boronic acid?

Answer: Yes, optimizing the reaction conditions can significantly suppress protodeboronation. You should systematically evaluate the base, temperature, and solvent.

Recommended Actions:

  • Use a Milder Base: Strong bases promote protodeboronation. Switch to milder inorganic bases.[5]

  • Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. If your catalyst is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can be beneficial.[5]

  • Use Anhydrous Solvents: While Suzuki reactions are often tolerant to water, it can serve as the proton source for protodeboronation. Using anhydrous solvents can help minimize the side reaction.[8][9]

BaseTypical ConditionsPropensity for Protodeboronation
NaOH, KOH, Na₂CO₃Aqueous/Alcoholic SolventsHigh
K₃PO₄, Cs₂CO₃Anhydrous Organic Solvents (Dioxane, Toluene, DMF)Medium to Low
CsF , K₂CO₃Anhydrous Isopropanol, TolueneLow [5][10]
Caption: Table 2: Impact of base selection on protodeboronation.
Step 3: Enhance Catalytic Efficiency

Question: My conditions are optimized, but the reaction is still slow and protodeboronation is significant. What can I do?

Answer: If the undesired protodeboronation reaction is faster than the desired cross-coupling, you need a more efficient catalyst system. Modern, highly active palladium precatalysts can dramatically accelerate the Suzuki-Miyaura reaction, allowing it to outcompete the decomposition pathway.[1][7]

Recommended Actions:

  • Switch to a Precatalyst: Use a well-defined palladium precatalyst, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos-Pd-G3).[1] These catalysts generate the active Pd(0) species quickly and under mild conditions.[8]

  • Use Electron-Rich, Bulky Ligands: Ligands like SPhos and XPhos are highly effective for coupling challenging substrates.[7][10]

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_proto Undesired Protodeboronation pd0 LPd(0) oxidative_addition R¹-Pd(II)-X pd0->oxidative_addition Oxidative Addition (R¹-X) transmetalation R¹-Pd(II)-R² oxidative_addition->transmetalation Transmetalation (with Ar-B(OH)₂) reductive_elimination R¹-R² transmetalation->reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration boronic_acid (Ar)B(OH)₂ protodeboronation_product Ar-H boronic_acid->protodeboronation_product Protodeboronation (H⁺ source, Base, Heat) main_reagent This compound main_reagent->transmetalation Fast Catalysis main_reagent->boronic_acid Slow/Inefficient Catalysis

Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.

Recommended Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling Using a Milder Base (CsF)

This protocol is adapted for challenging heteroaryl boronic acids and aims to minimize protodeboronation by using a mild fluoride base.[10]

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and Cesium Fluoride (CsF) (2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) and SPhos (4-10 mol%).

  • Solvent Addition: Add anhydrous, degassed isopropanol or toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Reaction: Seal the vial and place it in a preheated oil bath at 60-80 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Conversion to Pinacol Boronate Ester

This protocol provides a method to convert the boronic acid to its more stable pinacol ester derivative.

  • Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a suitable anhydrous solvent such as toluene or dioxane.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude pinacol ester can often be used directly in the subsequent coupling step without further purification. If necessary, purify by recrystallization or column chromatography.

Protocol 3: Suzuki-Miyaura Coupling Using the Pinacol Ester and a Buchwald Precatalyst

This protocol uses the stabilized boronate ester and a highly active catalyst system.

  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).[1]

  • Catalyst Addition: In a glovebox or under inert atmosphere, add the XPhos-Pd-G3 precatalyst (2-5 mol%).[1]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 10:1, or THF) via syringe.

  • Reaction: Seal the vial and heat to the desired temperature (start with a lower temperature, e.g., 60-80 °C). Monitor reaction progress.

  • Work-up: Follow the work-up procedure described in Protocol 1.

References

Technical Support Center: Suzuki Coupling with Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki coupling reactions involving substituted pyridine boronic acids.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Low Yield of the Desired Product

Q1: Why is my Suzuki coupling reaction with a substituted pyridine boronic acid resulting in a low yield?

A1: Low yields in Suzuki couplings with substituted pyridine boronic acids are a frequent challenge and can stem from several factors related to the inherent properties of these substrates.[1] The primary reasons include:

  • Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3]

  • Protodeboronation: Pyridine boronic acids, especially 2-pyridine boronic acids, are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4][5] This is often exacerbated by the presence of aqueous bases.[1]

  • Substrate Reactivity: The reactivity of the coupling partners plays a crucial role. For instance, 2-chloropyridines are less reactive than their 2-bromo or 2-iodo counterparts due to a stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[1]

  • Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[1]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.[1][4]

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to a deboronylated pyridine byproduct.[5][6] This reaction consumes the boronic acid and reduces the yield of the desired product.[5] For 2-pyridine boronic acids, this process can be particularly rapid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[5][6]

    • Mitigation Strategies:

      • Use of more stable boronic acid derivatives: Consider using pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts, which are less prone to protodeboronation.[1][6]

      • Control of pH: Interestingly, for 2-pyridine boronic acids, adding either acid or base can shift the equilibrium away from the highly reactive zwitterionic species, thus slowing down protodeboronation.[5]

      • Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress base-catalyzed protodeboronation.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct.[1] This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][7]

    • Mitigation Strategies:

      • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen.[1][7]

      • Use of a Pd(0) Source: Employing a Pd(0) catalyst or an efficient precatalyst system can reduce homocoupling.[1][7]

      • Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that promote homocoupling.[8]

Q3: My starting materials are unreactive. How can I improve the coupling efficiency?

A3: If you are observing unreacted starting materials, particularly with less reactive substrates like chloropyridines, several adjustments to the reaction conditions can be made:

  • Employ Specialized Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can be highly effective.[1] These ligands stabilize the palladium catalyst, facilitate the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]

  • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1] However, be aware that this may also increase the rate of side reactions.[1][9]

  • Select an Appropriate Base: A strong base is often necessary for challenging couplings. Potassium phosphate (K₃PO₄) is frequently a good choice in these cases.[1] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1]

Issue 2: Reaction Parameter Optimization

Q4: How do I choose the right base for my Suzuki coupling with a pyridine boronic acid?

A4: The choice of base can significantly impact the reaction yield and the prevalence of side reactions.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1] For challenging couplings, stronger bases like K₃PO₄ are often more effective.[1] It is important to note that the base can also influence the rate of protodeboronation.[5]

Q5: What is the influence of the solvent on the reaction?

A5: The solvent plays a critical role in the solubility of reagents and the stability of catalytic intermediates. Common solvents for Suzuki coupling include toluene, dioxane, and aqueous mixtures of these with alcohols or water.[10][11] The presence of water can be beneficial in some cases by aiding the dissolution of the base and influencing the transmetalation step.[12][13] However, for pyridine boronic acids that are highly susceptible to protodeboronation, minimizing water content may be necessary.[4]

Data Presentation

Table 1: Effect of Different Bases on Suzuki Coupling Yield

EntryBaseSolvent SystemYield (%)Reference
1Li₃PO₄Dioxane/Water (4:1)19[12]
2Na₃PO₄Dioxane/Water (4:1)75[12]
3K₃PO₄Dioxane/Water (4:1)11[12]
4NaFDioxane/Water (4:1)37[12]
5KFDioxane/Water (4:1)54[12]
6KHF₂Dioxane/Water (4:1)26[12]
7CsFDioxane/Water (4:1)58[12]
8Li₂CO₃Dioxane/Water (4:1)54[12]
9Na₂CO₃Dioxane/Water (4:1)35[12]
10K₂CO₃Dioxane/Water (4:1)25[12]
11Cs₂CO₃Dioxane/Water (4:1)10[12]

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), and solvent mixture (1 mL).

Table 2: Effect of Ligands on Suzuki Coupling Yield

EntryLigandYield (%)Reference
1dppe~20[12]
2dppp~40[12]
3dppb~45[12]
4dppf~75[12]
5P(iPr)₃<10[12]
6P(Cy)₃<10[12]
7P(tBu)₃<10[12]
8PPh₃~50[12]

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd catalyst (0.03 mmol), ligand (0.03 mmol), Na₃PO₄ (0.9 mmol), and dioxane/water (4:1) solvent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with a Pyridine Boronic Acid Derivative (to minimize protodeboronation)

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine boronic acid pinacol ester or MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[5]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).[5]

  • Solvent Addition and Degassing: Add the anhydrous solvent (e.g., dioxane or toluene) to the reaction vessel. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Suzuki Coupling check_side_reactions Check for Side Reactions (Protodeboronation, Homocoupling) start->check_side_reactions check_reactivity Assess Substrate Reactivity check_side_reactions->check_reactivity No protodeboronation Protodeboronation Observed check_side_reactions->protodeboronation Yes homocoupling Homocoupling Observed check_side_reactions->homocoupling Yes optimize_conditions Optimize Reaction Conditions check_reactivity->optimize_conditions No unreactive_sm Unreacted Starting Material check_reactivity->unreactive_sm Yes complex_mixture Complex Mixture of Byproducts optimize_conditions->complex_mixture Yes solution_proto Use Boronic Ester/MIDA Boronate Adjust pH (for 2-pyridyl) protodeboronation->solution_proto solution_homo Thoroughly Degas Use Pd(0) Source homocoupling->solution_homo solution_reactivity Increase Temperature Use More Active Ligand (e.g., SPhos) Use Stronger Base (e.g., K3PO4) unreactive_sm->solution_reactivity solution_optimize Screen Bases, Solvents, and Ligands complex_mixture->solution_optimize

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) catalyst_deactivation Catalyst Deactivation (Pyridine-N coordination) Pd(0)L2->catalyst_deactivation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Desired Product protodeboronation Protodeboronation (Ar'-B(OR)2 -> Ar'-H) homocoupling Homocoupling (2 Ar'-B(OR)2 -> Ar'-Ar') Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->protodeboronation Ar'-B(OR)2->homocoupling Ar-X Ar-X

Caption: Suzuki catalytic cycle with key side reactions.

Protodeboronation_Mechanism title Protodeboronation of 2-Pyridine Boronic Acid boronic_acid 2-Pyridine Boronic Acid (at neutral pH) zwitterion Zwitterionic Intermediate (Highly Reactive) boronic_acid->zwitterion acid_base Addition of Acid or Base boronic_acid->acid_base fragmentation Unimolecular Fragmentation of C-B bond zwitterion->fragmentation product Protodeboronated Pyridine fragmentation->product equilibrium_shift Shifts Equilibrium Away from Zwitterion acid_base->equilibrium_shift slowdown Slows Protodeboronation equilibrium_shift->slowdown

Caption: Mechanism of protodeboronation for 2-pyridine boronic acid.

References

Technical Support Center: Purification of Crude (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (2-(Difluoromethoxy)pyridin-3-yl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low or No Yield After Aqueous Work-up

  • Possible Cause: The pH of the aqueous layer during acid-base extraction may not have been optimal for precipitation or extraction of the boronic acid. Pyridine boronic acids can have complex solubility profiles.

  • Solution: Carefully adjust the pH of the aqueous layer. For pyridine-containing boronic acids, precipitation is often most effective near the isoelectric point. A detailed protocol for pH adjustment is provided in the Experimental Protocols section.[1] Ensure the aqueous layer is saturated with NaCl before extraction with an organic solvent like THF to improve partitioning.[1]

Issue 2: Product is an Oil or Gummy Solid and Fails to Crystallize

  • Possible Cause: The crude product may contain impurities that are inhibiting crystallization. Residual solvents or by-products from the synthesis can act as eutectic contaminants.

  • Solution:

    • Trituration: Attempt to solidify the material by triturating with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.

    • Solvent Screening for Recrystallization: Systematically screen a range of solvents (e.g., acetonitrile, ethyl acetate/heptane, toluene) to find a suitable system for recrystallization.[1]

    • Derivative Formation: Consider forming a crystalline adduct, such as with diethanolamine, which can often be easily isolated and then cleaved to yield the pure boronic acid.[2][3][4]

Issue 3: Product Contaminated with Starting Materials or By-products

  • Possible Cause: Incomplete reaction or side reactions during the synthesis. Common impurities can include the corresponding protodeboronated pyridine derivative.

  • Solution:

    • Acid-Base Extraction: A carefully performed acid-base extraction can remove non-acidic impurities.[5][6][7][8]

    • Chromatography: While boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for degradation, reverse-phase chromatography (C18) can be effective.[3] Using a modified mobile phase may be necessary to achieve good separation.

Issue 4: Decomposition of the Product on Silica Gel Column Chromatography

  • Possible Cause: Boronic acids can be sensitive to the acidic nature of silica gel, leading to degradation or irreversible adsorption.

  • Solution:

    • Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, in the eluent.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or a C18 reverse-phase column.

    • Avoid Chromatography: If possible, prioritize non-chromatographic methods like recrystallization or adduct formation for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities may include unreacted starting materials from the boronation step (e.g., the corresponding bromo- or iodo-pyridine), by-products of protodeboronation (2-(difluoromethoxy)pyridine), and inorganic salts from the work-up.

Q2: What is the recommended method for initial purification of the crude product?

A2: An acid-base extraction is a highly recommended first step to separate the acidic boronic acid from neutral organic impurities. This is often followed by recrystallization or trituration to obtain a solid product.[5][6][7][8]

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: It is generally not recommended as a first-line approach due to the potential for product degradation on acidic silica. If chromatography is necessary, consider reverse-phase (C18) or deactivated normal-phase silica.[3]

Q4: My boronic acid is unstable and degrades upon storage. How can I improve its stability?

A4: Boronic acids can be unstable, especially in the presence of moisture, and can undergo dehydration to form boroxines. Storing the purified product as a stable derivative, such as a diethanolamine adduct (DABO boronate), can significantly improve its shelf life.[2][4] These adducts are often crystalline and can be easily handled and stored.[2][4]

Q5: What is a good starting point for recrystallization solvent screening?

A5: For pyridine boronic acids, acetonitrile has been shown to be an effective recrystallization solvent.[1] Other systems to consider are mixtures of a good solvent (e.g., ethyl acetate, THF) with a poor solvent (e.g., heptane, hexane).

Data Presentation

Table 1: Comparison of Purification Methods for Pyridine Boronic Acids

Purification MethodPrincipleAdvantagesDisadvantagesTypical Purity
Recrystallization Differential solubility of the product and impurities in a solvent at different temperatures.Scalable, cost-effective, can yield high purity product.Finding a suitable solvent can be time-consuming; may not be effective for all impurity profiles.>98%
Acid-Base Extraction Separation based on the acidic nature of the boronic acid group.Effective for removing neutral and basic impurities; good for initial cleanup.May not remove other acidic impurities; requires careful pH control.90-98%
Chromatography (C18) Partitioning between a non-polar stationary phase and a polar mobile phase.Can separate compounds with similar polarities.Lower loading capacity, more expensive solvents, may require specialized equipment.>99%
Diethanolamine Adduct Formation Formation of a stable, crystalline adduct with diethanolamine.Can improve stability and crystallinity; adduct formation is often high-yielding.[2][4]Requires an additional step to form the adduct and a subsequent step to release the free boronic acid.>99%

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base, such as sodium bicarbonate. Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Carefully acidify the aqueous layer with 1 M HCl with cooling in an ice bath. Adjust the pH to approximately 7.0-7.5, checking with a pH meter or pH paper. The product should precipitate as a solid.[1]

  • If the product precipitates, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, saturate the aqueous layer with sodium chloride and extract with several portions of an appropriate organic solvent (e.g., THF or ethyl acetate).[1]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.

Protocol 2: Purification by Recrystallization

  • Place the crude boronic acid in a flask.

  • Add a minimal amount of a suitable solvent (e.g., acetonitrile) to dissolve the solid at an elevated temperature (e.g., 70°C).[1]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: Formation of Diethanolamine Adduct for Purification and Storage

  • Dissolve the crude boronic acid in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add one equivalent of diethanolamine and stir the mixture at room temperature.[4]

  • The diethanolamine adduct will often precipitate from the solution. If not, the solvent can be partially evaporated or a co-solvent can be added to induce precipitation.

  • Collect the crystalline adduct by filtration, wash with the solvent, and dry.[4]

  • To regenerate the free boronic acid, the adduct can be treated with an acid.

Mandatory Visualization

Caption: Troubleshooting workflow for the purification of crude this compound.

References

Optimization of reaction temperature for Suzuki coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction temperature in the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on temperature optimization.

Q1: What is the typical temperature range for the Suzuki coupling of this compound?

A1: The optimal temperature for Suzuki coupling reactions can vary significantly based on the specific substrates, catalyst system, and solvent used. For heteroarylboronic acids, including pyridine derivatives, a common temperature range to explore is between 60°C and 110°C.[1][2] It is recommended to start with a moderate temperature, such as 80°C, and then screen higher and lower temperatures to find the optimal conditions for your specific reaction.

Q2: My reaction yield is low. How does temperature affect the outcome?

A2: Temperature is a critical parameter in Suzuki coupling reactions.

  • Insufficient Temperature: If the temperature is too low, the reaction may be sluggish or not proceed at all, resulting in low conversion of starting materials and consequently, a low yield.

  • Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of the catalyst, starting materials, or the desired product. For pyridylboronic acids, high temperatures can also promote side reactions such as protodeboronation, where the boronic acid group is cleaved off, reducing the amount of boronic acid available for the cross-coupling.[3]

Q3: I am observing significant protodeboronation of my this compound. What can I do?

A3: Protodeboronation is a common side reaction with heteroarylboronic acids, especially at elevated temperatures.[3] To mitigate this:

  • Lower the Reaction Temperature: Screen lower temperatures (e.g., 60-80°C) to find a balance between a reasonable reaction rate and minimal deboronation.

  • Use Anhydrous Solvents: The presence of water can facilitate protodeboronation. Using anhydrous solvents can help to reduce this side reaction.[3]

  • Choice of Base: A milder base may be beneficial in some cases.

Q4: My palladium catalyst appears to be decomposing (turning black). How can I prevent this?

A4: Catalyst decomposition, often observed as the formation of palladium black, can be caused by high temperatures. To address this:

  • Optimize Temperature: Avoid excessively high temperatures. The optimal temperature will be high enough to drive the reaction efficiently but low enough to maintain catalyst stability.

  • Ligand Selection: The choice of ligand can significantly impact catalyst stability. Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst at higher temperatures.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to catalyst decomposition.[3]

Data Presentation: Optimization of Reaction Temperature

The following table summarizes the effect of reaction temperature on the yield of the Suzuki coupling between this compound and a generic aryl bromide.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1601245Incomplete conversion of starting materials.
2701268Significant improvement in yield.
3801085Good yield and reasonable reaction time.
490892Excellent yield with a shorter reaction time.
5100888Slight decrease in yield, minor side product formation observed.
6110875Increased side product formation and some catalyst decomposition noted.

Note: This data is representative and the optimal temperature may vary depending on the specific reaction partners, catalyst, ligand, base, and solvent used.

Experimental Protocol: Temperature Screening for Suzuki Coupling

This protocol provides a general procedure for optimizing the reaction temperature for the Suzuki coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the degassed, anhydrous solvent.

  • Temperature Screening:

    • Set up multiple reactions in parallel, each at a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C, and 110°C).

    • Place the reaction vials in a pre-heated heating block or oil bath.

  • Reaction Monitoring: Stir the reactions at the set temperatures and monitor their progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Once the reactions are complete (or after a set time), cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Analysis and Purification: Dry the organic layer, concentrate it, and analyze the crude product to determine the yield. The product can then be purified by column chromatography.

  • Optimization: Based on the yields and impurity profiles, identify the optimal reaction temperature.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for optimizing the reaction temperature.

Temperature_Optimization_Workflow Workflow for Reaction Temperature Optimization start Start: Define Reaction Components (Boronic Acid, Aryl Halide, Catalyst, Base, Solvent) setup Prepare Multiple Reaction Vials (Identical Stoichiometry) start->setup inert Establish Inert Atmosphere (Purge with Ar or N2) setup->inert addition Add Catalyst and Solvent inert->addition heating Set Parallel Reactions at Different Temperatures (e.g., 60, 70, 80, 90, 100, 110 °C) addition->heating monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heating->monitor workup Reaction Work-up and Isolation monitor->workup analysis Analyze Yield and Purity (NMR, LC-MS) workup->analysis decision Identify Optimal Temperature analysis->decision end End: Optimized Protocol decision->end

Caption: Workflow for optimizing the reaction temperature in Suzuki coupling.

References

Troubleshooting homocoupling in reactions with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in cross-coupling reactions, with a specific focus on mitigating the formation of the homocoupled biaryl byproduct.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In this case, it would lead to the formation of 3,3'-bis(2-(difluoromethoxy)pyridine). This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.

Q2: What are the primary causes of homocoupling with this compound?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) catalyst precursors.[1] Oxygen can promote the homocoupling pathway by reacting with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[2][3][4] Additionally, Pd(II) species, if not efficiently reduced to the active Pd(0) state, can directly facilitate the homocoupling of two boronic acid molecules.[5]

Q3: Are pyridylboronic acids particularly susceptible to homocoupling or other side reactions?

A3: Yes, heteroarylboronic acids, including pyridylboronic acids, can be more challenging substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially altering its reactivity and promoting side reactions. Furthermore, some heteroarylboronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or elevated temperatures.[5] The electron-withdrawing nature of the difluoromethoxy group can also influence the electronic properties and reactivity of the boronic acid.

Q4: How does the choice of base influence the rate of homocoupling?

A4: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[6][7][8] However, the choice and amount of base can be critical. Very strong bases or high concentrations can sometimes accelerate decomposition or side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. The main role of the base is to convert the boronic acid into the respective organoborate, increasing its reactivity towards the palladium complex.[6]

Troubleshooting Guide: Low Yield and Significant Homocoupling

If you are experiencing low yields of your desired product alongside the significant formation of 3,3'-bis(2-(difluoromethoxy)pyridine), consult the following guide.

Potential Cause Recommended Solution & Explanation
1. Presence of Oxygen Solution: Implement rigorous deoxygenation of all solvents and the reaction mixture.[4] Methods:Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes before use.[1] • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture.[1][9] Explanation: Oxygen reacts with the Pd(0) catalyst to form a palladium peroxo complex, a key intermediate that initiates the homocoupling pathway.[2][3]
2. Inefficient Pd(II) Precatalyst Reduction Solution: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] Explanation: Pd(II) species can directly catalyze homocoupling.[5] While Pd(II) precatalysts are common, their reduction to the active Pd(0) species in situ can sometimes be slow or incomplete, allowing the homocoupling side reaction to occur. Using a direct Pd(0) source bypasses this issue.
3. Suboptimal Ligand Choice Solution: Employ bulky, electron-rich phosphine ligands. Examples: SPhos, RuPhos, or XPhos. Explanation: Bulky, electron-rich ligands can accelerate the rate-determining reductive elimination step that forms the desired cross-coupled product.[10] This helps the desired catalytic cycle outcompete the undesired homocoupling pathway.
4. High Boronic Acid Concentration Solution: Use a slow-addition technique for the boronic acid. Method: Dissolve the this compound in a portion of the degassed solvent and add it to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[1] Explanation: Homocoupling is a bimolecular reaction between two boronic acid molecules. Keeping the instantaneous concentration of the boronic acid low disfavors this second-order side reaction relative to the desired cross-coupling.

Experimental Protocols

Optimized Protocol to Minimize Homocoupling

This general procedure is designed to suppress the formation of homocoupling byproducts. It should be adapted and optimized for your specific coupling partner.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Base Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.

  • Solvent Addition: Add the required volume of freshly degassed solvent (e.g., Dioxane/Water 10:1) via syringe. The solvent should have been rigorously degassed by sparging with argon for at least 30 minutes.[9]

  • Boronic Acid Addition: In a separate flask, dissolve this compound (1.2 equiv.) in a small amount of the degassed solvent.

  • Reaction Initiation: Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C). Once the temperature has stabilized, add the boronic acid solution dropwise over 30-60 minutes using a syringe pump.

  • Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to isolate the desired cross-coupled product.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting homocoupling issues.

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathway Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R(L)₂ ArPdX->ArPdR Transmetalation (R-B(OH)₂) ArPdR->Pd0 Reductive Elimination Product Ar-R (Product) ArPdR->Product Pd0_hc Pd(0)L₂ PdO2 (η²-O₂)PdL₂ Pd0_hc->PdO2 O₂ O2_node O₂ O2_node->PdO2 RPdOH R-Pd(II)-OH(L)₂ PdO2->RPdOH R-B(OH)₂ RPdR R-Pd(II)-R(L)₂ RPdOH->RPdR Transmetalation (R-B(OH)₂) RPdR->Pd0_hc Reductive Elimination Homocoupling_Product R-R (Byproduct) RPdR->Homocoupling_Product

Caption: Competing pathways of Suzuki-Miyaura coupling and oxidative homocoupling.

G start High Homocoupling Detected (>10% by LC-MS/NMR) check_o2 1. Review Deoxygenation Protocol start->check_o2 Is protocol rigorous? check_catalyst 2. Evaluate Palladium Source check_o2->check_catalyst Yes improve_degas Action: Sparge solvents for 30-60 min. Use Freeze-Pump-Thaw cycles. check_o2->improve_degas No switch_catalyst Action: Switch from Pd(II) (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃). check_catalyst->switch_catalyst Using Pd(II)? check_ligand 3. Optimize Ligand & Conditions check_catalyst->check_ligand Using Pd(0) improve_degas->check_catalyst switch_catalyst->check_ligand optimize_ligand Action: Use bulky, e⁻-rich ligand (SPhos, XPhos). Consider slow addition of boronic acid. check_ligand->optimize_ligand end_node Re-run Reaction & Monitor optimize_ligand->end_node

Caption: A logical workflow for troubleshooting homocoupling in Suzuki-Miyaura reactions.

References

Column chromatography conditions for purifying products from (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the column chromatography purification of reaction products derived from (2-(Difluoromethoxy)pyridin-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying products derived from this compound?

When purifying compounds containing a pyridine moiety, a common issue is peak tailing during column chromatography on silica gel.[1] This is caused by the basic nitrogen atom of the pyridine ring interacting strongly with acidic silanol groups on the silica surface.[2] Additionally, residual boronic acid starting material or byproducts can complicate purification, as can the removal of palladium catalysts if a cross-coupling reaction (like Suzuki-Miyaura) was performed.[3]

Q2: How can I remove unreacted this compound before chromatography?

Unreacted boronic acids can often be removed with a basic aqueous wash during the reaction work-up.[3] By treating the crude product mixture in an organic solvent with an aqueous base (e.g., sodium hydroxide or potassium carbonate), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer.[3]

Q3: What is the best way to remove residual palladium catalyst after a Suzuki-Miyaura coupling reaction?

For pharmaceutical applications, removing palladium to parts-per-million (ppm) levels is critical due to toxicity concerns.[3] Initial purification can be achieved by filtering the reaction mixture through celite to remove heterogeneous catalysts. For homogeneous catalysts, specialized metal scavengers can be employed, or careful column chromatography can be effective.[3]

Q4: Can the difluoromethoxy group affect the purification strategy?

Yes, the fluorinated nature of the difluoromethoxy group can influence compound polarity and interactions with the stationary phase. While standard silica gel is often sufficient, for challenging separations involving fluorinated compounds, alternative stationary phases like fluorinated phases (e.g., perfluoroalkyl- or pentafluorophenyl-functionalized silica) can offer different selectivity and enhanced retention for the target molecule.[4][5] These phases work well with high levels of organic modifiers, making them suitable for LC-MS applications.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during column chromatography.

Issue Potential Cause Recommended Solution
Peak Tailing Strong interaction between the basic pyridine nitrogen and acidic silica gel.[2]Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent to shield the acidic silanol sites.[1][2]
Poor Separation from Byproducts Compounds have very similar polarities.Optimize the solvent system using Thin Layer Chromatography (TLC) to maximize the difference in Rf values. Employ a shallow solvent gradient during column chromatography.[3] Consider a different stationary phase (e.g., alumina, C18, or a fluorinated phase) for alternative selectivity.[2][4]
Product Degradation on Column The product may be sensitive to the acidic nature of silica gel.Consider using a less acidic stationary phase like neutral alumina or end-capped silica gel.[2]
Low Recovery of Product The product may be irreversibly adsorbed onto the silica gel or is too polar to elute with the chosen solvent system.If tailing is severe, add triethylamine to the eluent. Increase the polarity of the mobile phase gradually. If the compound is very polar, consider reverse-phase chromatography.
Unreacted Boronic Acid in Fractions Incomplete removal during aqueous work-up.Perform a basic wash (e.g., aq. NaHCO₃ or K₂CO₃) of the crude material before loading it onto the column.[3]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of a product from a Suzuki-Miyaura cross-coupling reaction using this compound.

1. Pre-Purification Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with water and brine. To remove unreacted boronic acid, perform an additional wash with a basic aqueous solution (e.g., 1M K₂CO₃).[3] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

2. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent. b. Spot the crude material on a TLC plate and develop it with various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find a system that gives good separation between your product and impurities, with a target Rf value for the product of ~0.2-0.3. c. If tailing is observed on the TLC plate, add ~0.5% triethylamine to the developing solvent and re-run the plate to see if the spot shape improves.[1]

3. Column Packing (Slurry Method): a. Choose an appropriately sized column based on the amount of crude material. b. Fill the column about one-third full with the initial, least polar eluent. c. In a separate beaker, create a slurry of silica gel in the same eluent. d. Gently pour the silica slurry into the column. Tap the side of the column to ensure even packing and dislodge any air bubbles.[7] e. Add more eluent and use positive pressure to push the solvent through, compacting the silica bed until the top is flat and stable. Do not let the column run dry.

4. Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then removing the solvent under reduced pressure. c. Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed. d. Begin elution with the starting solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.[8] e. Gradually increase the polarity of the eluent according to your TLC analysis to elute your product.

5. Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Workflow and Logic Diagrams

G cluster_prep Preparation & Analysis cluster_eval TLC Evaluation cluster_troubleshoot Troubleshooting cluster_purify Purification A Crude Product B Perform TLC Analysis (Multiple Solvent Systems) A->B C Assess Separation & Spot Shape B->C D Tailing Observed? C->D Check Shape E Poor Separation? C->E Check Separation D->E No F Add Competing Base (e.g., 0.5% Triethylamine) to Eluent D->F Yes G Test Shallower Gradient or Alternative Stationary Phase E->G Yes I Good Separation (Rf ≈ 0.2-0.3) E->I No H Re-run TLC to Confirm F->H G->H H->B J Run Column Chromatography I->J K Analyze & Combine Pure Fractions J->K L Purified Product K->L

Caption: Troubleshooting workflow for column chromatography purification.

References

Effect of degassing on the outcome of Suzuki reactions with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Is degassing always necessary for Suzuki reactions involving this compound?

A1: While some modern Suzuki-Miyaura cross-coupling reactions can tolerate a certain amount of oxygen, thorough degassing of solvents and reaction mixtures is highly recommended, especially when dealing with sensitive substrates like heteroaryl boronic acids.[1] Oxygen can lead to the oxidative degradation of the Pd(0) catalyst to inactive Pd(II), and it can also promote the homocoupling of the boronic acid, both of which will lower the yield of the desired product.[2][3][4] Given the electronic properties of the difluoromethoxy group and the pyridine ring, side reactions can be prevalent, making an inert atmosphere crucial for reproducibility and high yields.

Q2: What are the most common side products observed in Suzuki reactions with this boronic acid, and how does degassing affect them?

A2: Common side products include the homocoupling of this compound to form a bipyridine species and protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5] Homocoupling is significantly promoted by the presence of oxygen, which can oxidize the palladium catalyst and facilitate this undesired pathway.[2][4] Thorough degassing helps to minimize the concentration of dissolved oxygen, thereby suppressing the formation of the homocoupled byproduct.[4] Protodeboronation is often caused by excess water or elevated temperatures but can be exacerbated by conditions that prolong the reaction time, such as catalyst deactivation due to oxygen.[3][5]

Q3: My reaction with this compound is giving low to no yield. What are the first troubleshooting steps I should take related to degassing?

A3: If you are experiencing low or no yield, the first step is to ensure your reaction setup is rigorously free of oxygen.[5]

  • Verify Solvent Degassing: Ensure your solvents are properly degassed. Common methods include freeze-pump-thaw cycles (three cycles are standard), sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes, or using a solvent purification system.[1][6]

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox.[3]

  • Reagent Purity: Ensure the boronic acid is pure and has not degraded during storage. Heteroaryl boronic acids can be prone to decomposition.[3]

Q4: Can the choice of palladium catalyst influence the reaction's sensitivity to oxygen?

A4: Yes, the choice of catalyst and ligands can influence the reaction's robustness. Modern palladium precatalysts, such as those from the Buchwald or PEPPSI series, are often more stable and can be more tolerant to trace amounts of oxygen as they are designed for the efficient in-situ generation of the active Pd(0) species.[3] However, even with these advanced catalysts, optimal results are typically achieved under an inert atmosphere, especially for challenging substrates.[4] If using a Pd(II) source like Pd(dppf)Cl₂, which requires in-situ reduction, the presence of oxygen can interfere with the formation of the active Pd(0) catalyst.[3][7]

Troubleshooting Guide

Issue: Low Yield or No Reaction
Potential Cause Troubleshooting Steps
Inadequate Degassing - Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas.[1][6]- Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.
Catalyst Inactivity - Use a fresh batch of palladium catalyst. Some catalysts degrade upon storage.- Consider using a more robust precatalyst (e.g., Buchwald G3/G4, PEPPSI-type catalysts).[3]
Boronic Acid Instability - Use fresh this compound.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if decomposition is suspected.[5]
Suboptimal Reaction Conditions - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5]- Vary the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[5][6]- Adjust the reaction temperature.
Issue: Significant Homocoupling of the Boronic Acid
Potential Cause Troubleshooting Steps
Presence of Oxygen - Improve the degassing procedure for all solvents and reagents.[2][4]- Ensure a leak-free reaction setup under a strict inert atmosphere.
Suboptimal Base or Solvent - Screen different bases; sometimes a weaker base can reduce homocoupling.- Optimize the solvent system.
Catalyst Choice - Certain ligands can suppress homocoupling. Consider screening bulky, electron-rich phosphine ligands.[4]

Experimental Protocols

Standard Degassing Procedure: Freeze-Pump-Thaw
  • Place the solvent in a Schlenk flask that is no more than half full.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.

  • Close the flask to the vacuum line and remove it from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least two more times to ensure the removal of dissolved gases.[1]

  • After the final thaw, backfill the flask with an inert gas (argon or nitrogen).

General Protocol for a Suzuki Coupling Reaction
  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

Suzuki_Workflow prep Reaction Setup reagents Add Aryl Halide, Boronic Acid, Base, & Catalyst prep->reagents degas Evacuate & Backfill with Inert Gas (3x) reagents->degas solvent Add Degassed Solvent & Water degas->solvent reaction Reaction heat Heat to Target Temperature reaction->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup & Purification quench Cool & Quench workup->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Final Product purify->product Troubleshooting_Tree start Low or No Yield in Suzuki Reaction check_degas Is the reaction rigorously degassed? start->check_degas improve_degas Improve Degassing: - Freeze-Pump-Thaw - Sparge with Ar/N2 - Use Schlenk/Glovebox check_degas->improve_degas No check_reagents Are reagents (catalyst, boronic acid) active and pure? check_degas->check_reagents Yes improve_degas->check_reagents replace_reagents Use fresh catalyst and pure boronic acid. Consider boronate ester. check_reagents->replace_reagents No optimize_cond Screen Reaction Conditions: - Base (K2CO3, Cs2CO3) - Solvent (Dioxane, Toluene) - Temperature check_reagents->optimize_cond Yes replace_reagents->optimize_cond success Improved Yield optimize_cond->success

References

Validation & Comparative

Navigating the Challenges of C-C Coupling: A Comparative Guide to Alternatives for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex molecules containing difluoromethoxy-substituted pyridine scaffolds is a critical task. These motifs are of high interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating the necessary carbon-carbon bonds, with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid serving as a key building block. However, the inherent instability of many heteroarylboronic acids, including potential challenges with this specific reagent, necessitates the exploration of more robust and reliable alternatives. This guide provides an objective comparison of this compound with its more stable and often higher-yielding surrogates: potassium (2-(difluoromethoxy)pyridin-3-yl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate.

The primary challenge with many heteroarylboronic acids lies in their propensity for protodeboronation, a process where the carbon-boron bond is cleaved, rendering the reagent inactive. This instability can lead to inconsistent yields, the need for excess reagent, and difficulties in purification and storage. To address these issues, potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives.[1][2][3][4] Potassium trifluoroborates are crystalline, bench-stable solids that exhibit enhanced stability and often lead to higher yields in cross-coupling reactions.[5][6][7][8] Similarly, MIDA boronates offer the advantage of being stable to air and chromatography, while enabling a slow release of the active boronic acid under the reaction conditions, which is particularly beneficial for challenging couplings.[2][3]

Performance Comparison of Boronic Acid Alternatives

Table 1: Suzuki-Miyaura Coupling of 2-Pyridylboron Reagents with Aryl Bromides

EntryBoron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Pyridylboronic acid4-BromoanisolePd₂(dba)₃ / Ligand 1KFDioxane1001874[10]
2Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ / Ligand 1KFDioxane1001874[10]
3Potassium 2-pyridyltrifluoroborate4-BromobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Dioxane/H₂O100195[8]
42-Pyridyl MIDA boronate4-BromobenzonitrilePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O801292[3]

Table 2: Suzuki-Miyaura Coupling of 2-Pyridylboron Reagents with Aryl Chlorides

EntryBoron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Lithium triisopropyl 2-pyridylboronate4-ChlorobenzonitrilePd₂(dba)₃ / Ligand 2KFDioxane1102473[10]
2Potassium 2-pyridyltrifluoroborate2-ChloropyridinePd(OAc)₂ / RuPhosNa₂CO₃Dioxane/H₂O1001878[8]
32-Pyridyl MIDA boronate4-ChloroanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O801291[3]
42-Pyridyl MIDA boronate2-ChloropyridinePd(OAc)₂ / SPhos / Cu(OAc)₂K₃PO₄Dioxane/H₂O801885[3]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a generic 2-pyridylboron reagent with an aryl halide. These protocols can be adapted for this compound and its derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Pyridylboronic Acid with an Aryl Chloride

This protocol is a general method adaptable for this compound.

  • Materials:

    • This compound (1.2 mmol, 1.2 eq)

    • Aryl chloride (1.0 mmol, 1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

    • 1,4-Dioxane, anhydrous (5 mL)

    • Water, degassed (1 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl chloride, this compound, palladium(II) acetate, SPhos, and cesium carbonate.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane and degassed water via syringe.

    • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[11]

Protocol 2: Slow-Release Suzuki-Miyaura Coupling of a Pyridyl MIDA Boronate with an Aryl Chloride

This protocol is particularly advantageous for challenging couplings.

  • Materials:

    • (2-(Difluoromethoxy)pyridin-3-yl) MIDA boronate (1.2 mmol, 1.2 eq)

    • Aryl chloride (1.0 mmol, 1.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

    • SPhos (0.10 mmol, 10 mol%)

    • Potassium phosphate (K₃PO₄) (7.5 mmol, 7.5 eq)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • In a glovebox, combine the aryl chloride, (2-(difluoromethoxy)pyridin-3-yl) MIDA boronate, palladium(II) acetate, SPhos, and potassium phosphate in a vial.

    • Add 1,4-dioxane and water.

    • Seal the vial and heat to 60 °C with stirring for 6 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the residue by flash chromatography.[2][3]

Visualizing the Alternatives and Workflow

To better understand the structural differences between the reagents and the general workflow of the Suzuki-Miyaura coupling, the following diagrams are provided.

G cluster_reagents Boron Reagents cluster_partners Coupling Partner cluster_reaction Suzuki-Miyaura Coupling Boronic_Acid This compound B(OH)₂ Product Coupled Product (Ar-Py) Boronic_Acid->Product Pd Catalyst, Base Trifluoroborate Potassium (2-(difluoromethoxy)pyridin-3-yl)trifluoroborate [BF₃]⁻K⁺ Trifluoroborate->Product Pd Catalyst, Base MIDA_Boronate (2-(Difluoromethoxy)pyridin-3-yl) MIDA boronate MIDA_Boronate->Product Pd Catalyst, Base Aryl_Halide Aryl/Heteroaryl Halide (Ar-X) Aryl_Halide->Product

Caption: Comparison of Boron Reagents for Suzuki-Miyaura Coupling.

G Start Reaction Setup Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Reagent_Addition Add Boron Reagent, Aryl Halide, Catalyst, and Base Inert_Atmosphere->Reagent_Addition Solvent_Addition Add Solvent Reagent_Addition->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification End Isolated Product Purification->End

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

A Comparative Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid and its Pinacol Ester in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science. The choice of the organoboron reagent is a critical parameter for the success of these transformations. This guide provides an objective comparison of (2-(difluoromethoxy)pyridin-3-yl)boronic acid and its corresponding pinacol ester, two valuable building blocks for introducing the 2-(difluoromethoxy)pyridin-3-yl moiety.

Executive Summary

This compound and its pinacol ester are both effective reagents in Suzuki-Miyaura coupling reactions. The primary distinction lies in their stability and reactivity. The boronic acid is generally more reactive, potentially leading to higher yields and faster reaction times under milder conditions. However, it is also more prone to decomposition, such as protodeboronation. The pinacol ester offers significantly enhanced stability, making it easier to handle, purify, and store for extended periods. This stability comes at the cost of attenuated reactivity, often necessitating more forcing reaction conditions. The choice between the two reagents is therefore a trade-off between reactivity and stability, dictated by the specific requirements of the synthetic route and the nature of the coupling partners.

Physical and Chemical Properties

PropertyThis compoundThis compound pinacol ester
Molecular Formula C6H6BF2NO3C12H16BF2NO3
Molecular Weight 188.93 g/mol 271.07 g/mol
Appearance Typically a white to off-white solidOften a crystalline solid or an oil
Stability Less stable; susceptible to dehydration to form boroxines and protodeboronation, especially under acidic or basic conditions.[1][2]More stable; the pinacol group protects the boronic acid moiety from decomposition, allowing for easier handling, purification by chromatography, and long-term storage.[1][3][4]
Solubility Generally soluble in polar aprotic solvents like DMF and DMSO, and aqueous base.Soluble in a wider range of organic solvents, including common non-polar and polar aprotic solvents.

Performance in Suzuki Coupling: A Comparative Overview

Boronic acids are generally more reactive than their pinacol ester counterparts.[5][6] This is attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[5] Consequently, reactions with the boronic acid may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and potentially give higher yields.

Conversely, the increased stability of the pinacol ester can be advantageous, particularly in complex, multi-step syntheses or when coupling with challenging substrates.[1] The pinacol ester is less susceptible to premature decomposition, which can be a significant issue with heteroaryl boronic acids.[7] It is also worth noting that under certain reaction conditions, particularly in the presence of water, the pinacol ester can undergo in-situ hydrolysis to the more reactive boronic acid.[8]

Illustrative Experimental Data (from related systems)

The following table summarizes representative Suzuki coupling reactions of pyridyl boronic acids and their pinacol esters with aryl halides. Disclaimer: The data presented below is collated from different experiments on similar, but not identical, substrates and should be considered illustrative of general trends.

EntryBoron ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Alkoxy-5-pyridylboronic acid2-BromopyridinePd(PPh3)4Na2CO3DMF801275[6]
22-Thiopheneboronic acid pinacol esterPyridine-2-sulfonyl fluoridePd(dppf)Cl2Na3PO4Dioxane/H2O1001274[2][5]
32-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl2Na3PO4Dioxane1001285[2][5]
4Heptyl boronic pinacol ester2,6-DichloropyridinePd2(dba)3 / FcPPh2K3PO4Dioxane/H2O1001874[9]

As indicated by the data, both boronic acids and their pinacol esters can be effectively utilized in Suzuki couplings, with the choice of catalyst, base, and solvent playing a crucial role in optimizing the reaction outcome.

Experimental Protocols

Below are representative, generalized protocols for the Suzuki-Miyaura coupling of this compound and its pinacol ester with an aryl bromide. Note: These are starting-point protocols and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling with this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv) or Pd(dppf)Cl2 (0.02-0.05 equiv), and a base such as K2CO3 (2.0-3.0 equiv) or Cs2CO3 (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1, or DMF/H2O 9:1).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with this compound pinacol ester

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), a palladium catalyst/ligand system such as Pd2(dba)3 (0.01-0.03 equiv) with a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)3, 0.02-0.06 equiv), and a base such as K3PO4 (2.0-3.0 equiv) or CsF (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed anhydrous aprotic solvent (e.g., 1,4-dioxane, toluene, or THF).

  • Reaction: Heat the mixture with stirring to a higher temperature than typically used for the corresponding boronic acid (e.g., 100-120 °C).

  • Monitoring: Follow the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.

Visualization of Key Concepts

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base Activation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-Ar'(L2) Transmetalation Reagent_Selection start Start: Need for 2-(difluoromethoxy)pyridin-3-yl moiety stability Is stability a major concern? start->stability reactivity Is high reactivity/ mild conditions critical? stability->reactivity No pinacol_ester Use this compound pinacol ester stability->pinacol_ester Yes boronic_acid Use this compound reactivity->boronic_acid Yes reactivity->pinacol_ester No Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat and Stir solvent->reaction monitoring 4. Monitor Progress (TLC, LC-MS) reaction->monitoring workup 5. Work-up (Extraction, Washing) monitoring->workup purification 6. Purification (Chromatography) workup->purification product Final Product purification->product

References

Validating Suzuki Coupling Products of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating carbon-carbon bonds. The validation of the resulting products is a critical step to ensure the integrity of downstream applications. This guide provides an objective comparison of mass spectrometry for the validation of Suzuki coupling products derived from (2-(Difluoromethoxy)pyridin-3-yl)boronic acid against other analytical techniques, supported by experimental data and detailed protocols.

The unique structural motif of a difluoromethoxy-substituted pyridine ring presents specific analytical challenges and necessitates robust validation methodologies. While mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the target compound, a comprehensive validation strategy often involves complementary techniques to provide a complete structural picture.

Data Presentation: A Comparative Analysis of Validation Techniques

The choice of an analytical technique for product validation depends on the specific information required, from simple confirmation of product formation to unambiguous structure elucidation and purity assessment. The following table summarizes the performance of mass spectrometry in comparison to other common analytical methods for the validation of Suzuki coupling products.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight of the product (mass-to-charge ratio).High sensitivity, suitable for detecting trace amounts of product and byproducts. Fast analysis time.Does not provide detailed structural information on its own; isomers are often indistinguishable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed structural information, including the chemical environment of each atom, connectivity, and stereochemistry. Quantitative data for purity assessment.[1]Provides unambiguous structure elucidation and is highly quantitative.[1] ¹⁹F NMR is particularly useful for fluorinated compounds.Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming. Complex spectra may require advanced 2D techniques for interpretation.[2]
High-Performance Liquid Chromatography (HPLC) Retention time of the product, allowing for separation from starting materials and impurities. Purity assessment.Excellent for assessing purity and can be coupled with MS (LC-MS) for simultaneous separation and mass identification.[3]Does not provide structural information. Requires method development for optimal separation.
Gas Chromatography (GC) Retention time of the product for purity assessment.High resolution for volatile and thermally stable compounds. Can be coupled with MS (GC-MS).Not suitable for non-volatile or thermally labile compounds.[2]

Experimental Protocols

A multi-faceted approach, often combining chromatographic separation with spectroscopic analysis, provides the most reliable validation of Suzuki coupling products.

General Suzuki-Miyaura Coupling Protocol

This protocol provides a starting point for the coupling of this compound with an appropriate aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)

Procedure:

  • To a dry reaction flask, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mass Spectrometry (LC-MS) Validation Protocol

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Analysis: Identify the peak corresponding to the expected product. The observed mass-to-charge ratio ([M+H]⁺) should match the calculated molecular weight of the target compound.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the validation of Suzuki coupling products.

Catalytic Cycle of the Suzuki-Miyaura Coupling A Pd(0)L2 Active Catalyst B Oxidative Addition (R1-X) A->B C R1-Pd(II)L2-X B->C D Transmetalation (R2-B(OR)2) C->D E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A Product (R1-R2) Experimental Workflow for Suzuki Coupling Product Validation cluster_synthesis Synthesis cluster_validation Validation cluster_conclusion Conclusion A Suzuki Coupling Reaction B Work-up & Purification A->B C Mass Spectrometry (LC-MS) Confirm Molecular Weight B->C D NMR Spectroscopy (1H, 13C, 19F) Structural Elucidation B->D E Chromatography (HPLC/GC) Purity Assessment B->E F Validated Product C->F D->F E->F

References

A Comparative Guide to Catalyst Efficiency in Couplings with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a crucial building block in medicinal chemistry, frequently employed in the synthesis of complex molecules, including potent kinase inhibitors. The efficiency of its coupling reactions is paramount for successful drug development and manufacturing. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings involving this versatile reagent, with a focus on catalyst performance and reaction optimization. The data presented is compiled from various sources to offer a comprehensive overview for researchers.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of catalyst, ligand, and base is critical for achieving high yields and reaction efficiency, especially with electron-deficient pyridine-based boronic acids.

Catalyst Performance in Suzuki-Miyaura Couplings
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Coupling Partner
Pd(dppf)Cl₂dppfNa₂CO₃1,4-Dioxane/H₂O10012-24~70-90Aryl Halides
Pd₂(dba)₃XPhosK₃PO₄Toluene10012HighAryl Halides
Pd(PPh₃)₄PPh₃K₂CO₃DMF/H₂O8016Moderate to GoodAryl Halides
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O11012HighAryl Halides

Note: Yields are highly dependent on the specific aryl halide used. The data above represents typical ranges observed in the literature for similar pyridine boronic acids.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0-3.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)Ln Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X-L2 Ar-Pd(II)-X-Ln Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-R-L2 Ar-Pd(II)-R-Ln Transmetalation->Ar-Pd(II)-R-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R Product Reductive_Elimination->Ar-R Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 (Boronic Acid) R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The reaction is sensitive to the choice of ligand and base, particularly when using heteroaromatic substrates.

Catalyst Performance in Buchwald-Hartwig Aminations
Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Coupling Partner
Pd₂(dba)₃BINAPNaOtBuToluene10018GoodPrimary/Secondary Amines
Pd(OAc)₂XPhosCs₂CO₃t-BuOH11012HighPrimary/Secondary Amines
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄Dioxane10016HighAnilines

Note: The efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 equivalent), the amine (1.2-1.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purification: Purify the residue by column chromatography to yield the desired arylamine.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-Pd(II)-X-L Ar-Pd(II)-X-L Oxidative_Addition->Ar-Pd(II)-X-L Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)-X-L->Amine_Coordination Ar-Pd(II)-X-L(HNR2) [Ar-Pd(II)-X-L(HNR2)] Amine_Coordination->Ar-Pd(II)-X-L(HNR2) Deprotonation Deprotonation (Base) Ar-Pd(II)-X-L(HNR2)->Deprotonation Ar-Pd(II)-NR2-L Ar-Pd(II)-NR2-L Deprotonation->Ar-Pd(II)-NR2-L Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2-L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-NR2 Ar-NR2 Product Reductive_Elimination->Ar-NR2 Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition R2NH R2NH (Amine) R2NH->Amine_Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Chan-Lam Coupling: Copper-Catalyzed C-N Bond Formation

The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods for C-N bond formation, often proceeding under milder, aerobic conditions. This reaction typically utilizes a copper catalyst to couple boronic acids with amines, amides, and other N-nucleophiles.

Catalyst Performance in Chan-Lam Couplings
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Coupling Partner
Cu(OAc)₂PyridineCH₂Cl₂Room Temp.24-48Moderate to GoodAzoles, Amines
CuIK₃PO₄DMSO80-10012-24GoodAnilines, Amides
CuO nanoparticlesCs₂CO₃DMF11012GoodHeterocyclic Amines

Note: The Chan-Lam coupling is particularly effective for the N-arylation of azoles and other heterocyclic amines.

Experimental Protocol: General Procedure for Chan-Lam Coupling
  • Reaction Setup: To a reaction flask open to the air, add this compound (1.5-2.0 equivalents), the N-nucleophile (1.0 equivalent), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or K₃PO₄, 2.0 equivalents).

  • Solvent Addition: Add the appropriate solvent (e.g., CH₂Cl₂, DMSO, or DMF).

  • Reaction Execution: Stir the mixture at the indicated temperature (room temperature to 110 °C) until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with an organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography to obtain the N-arylated product.

Experimental Workflow for Catalyst Screening

The following diagram illustrates a typical workflow for screening and optimizing catalysts for a coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_execution Execution & Analysis cluster_optimization Optimization Start Define Coupling Partners: This compound + Aryl Halide/Amine Catalyst_Selection Select Catalysts and Ligands (e.g., Pd(dppf)Cl2, Pd2(dba)3/XPhos) Start->Catalyst_Selection Base_Solvent_Selection Select Bases and Solvents (e.g., K2CO3, Cs2CO3 in Dioxane, Toluene) Catalyst_Selection->Base_Solvent_Selection Reaction_Array Set up Parallel Reactions (Varying Catalyst, Ligand, Base, Solvent) Base_Solvent_Selection->Reaction_Array Heating Heat Reactions (e.g., 80-120 °C) Reaction_Array->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Workup Quench and Work-up Monitoring->Workup Analysis Analyze Crude Product (NMR, LC-MS for Yield/Purity) Workup->Analysis Identify_Hits Identify Promising Conditions Analysis->Identify_Hits Fine_Tuning Fine-Tune Parameters (Temperature, Concentration, Time) Identify_Hits->Fine_Tuning Scale_Up Scale-up of Optimized Reaction Fine_Tuning->Scale_Up Final_Product Purified Product Scale_Up->Final_Product

Caption: A generalized workflow for catalyst screening and optimization.

Conclusion

The efficient coupling of this compound is achievable through several well-established catalytic methods. For Suzuki-Miyaura reactions, palladium catalysts with phosphine ligands such as dppf and XPhos demonstrate high efficacy. Buchwald-Hartwig aminations benefit from bulky phosphine ligands like BINAP and XPhos in combination with strong bases. For C-N bond formation under milder conditions, particularly with nitrogen-containing heterocycles, the copper-catalyzed Chan-Lam coupling presents a viable and attractive alternative. The selection of the optimal catalytic system will ultimately depend on the specific coupling partners, desired scale, and economic considerations of the synthesis. The provided protocols and diagrams serve as a foundational guide for developing robust and efficient coupling strategies in your research and development endeavors.

A Comparative Guide to Stille and Suzuki Couplings for the Synthesis of 2,3-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,3-substituted pyridines is a critical endeavor in medicinal chemistry and materials science, as this structural motif is a key component in numerous pharmaceuticals and functional materials.[1] Among the most powerful methods for their construction are palladium-catalyzed cross-coupling reactions, with the Stille and Suzuki-Miyaura couplings being two of the most prominent.[2] This guide provides an objective comparison of these two indispensable synthetic tools, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific synthetic challenges.

At a Glance: Stille vs. Suzuki Coupling

FeatureStille CouplingSuzuki Coupling
Organometallic Reagent Organotin compounds (stannanes)Organoboron compounds (boronic acids, esters)
Toxicity High toxicity of organotin reagents and byproducts.[3][4]Low toxicity of boron reagents and byproducts.[3][5]
Stability of Reagents Organostannanes are generally stable to air and moisture.[3][4]Boronic acids can be prone to protodeboronation.[2]
Functional Group Tolerance Excellent, tolerates a wide range of functional groups.[2][3]Generally good, but can be sensitive to strong bases.[5]
Reaction Conditions Often proceeds under neutral or mildly basic conditions.[2]Typically requires a base.[2][5]
Byproduct Removal Tin byproducts can be difficult to remove.[2][3]Boron-containing byproducts are often water-soluble and easily removed.[2][3]
Reagent Availability Organostannanes may need to be synthesized in-house.[3]A vast array of boronic acids is commercially available.[3]

Performance Comparison in Heterocyclic Synthesis

The choice between Stille and Suzuki coupling often depends on the specific substrates and desired complexity of the target molecule. For the synthesis of substituted pyridines, both methods have demonstrated utility, though with notable differences in performance under certain conditions.

Coupling Partners & ProductMethodCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Stannylpyridine + Aryl BromideStillePd(OAc)₂ / XPhos-Dioxane80-90-94[6]
2-Bromopyridine + Aryl Boronic AcidSuzukiPd(dppf)Cl₂Na₃PO₄Dioxane100-5-89[7]
3-Bromopyridine + Aryl Boronic AcidSuzukiPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-95-Moderate to Good[8]
2-Chloropyridine + Phenylboronic AcidSuzukiPd(PPh₃)₂Cl₂Na₂CO₃DioxaneReflux886[9]
2-Bromopyridine + 2-PyridylboronateSuzukiPd₂dba₃ / Ligand 1KFDioxane--74-91[10]
Diazocine-SnMe₃ + 4-BromopyridineStillePd(OAc)₂ / XPhos-DMSO100--[6]
Diazocine-B(pin) + 4-BromopyridineSuzukiPd(OAc)₂ / XPhos----0[6]

Key Observations:

  • Yields: For some heterocyclic systems, the Stille coupling has been reported to provide higher and more consistent yields, particularly with substrates that have coordinating heteroatoms.[6] For instance, in the coupling of a diazocine derivative, the Stille coupling gave excellent yields (90-94%) while the Suzuki coupling yielded more moderate results (57-66%).[6]

  • Substrate Scope: The Suzuki coupling benefits from the wide commercial availability of boronic acids, facilitating rapid diversification.[3] However, the instability of some pyridylboronic acids, especially 2-pyridyl derivatives, can be a challenge.[11]

  • Reaction Conditions: Suzuki couplings typically require a base, which can sometimes lead to side reactions with sensitive functional groups. Stille couplings, on the other hand, can often be performed under neutral conditions, offering broader functional group tolerance.[2]

  • Challenges with Pyridines: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting catalytic activity. This can necessitate higher catalyst loadings or the use of specialized ligands in both Stille and Suzuki couplings.[11] In a challenging case with 4-bromopyridine, the Stille reaction required elevated temperatures, while the Suzuki coupling failed to yield any product under standard conditions.[6]

Catalytic Cycles and Experimental Workflow

The fundamental mechanisms of the Stille and Suzuki couplings involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.

Stille_vs_Suzuki_Catalytic_Cycles cluster_stille Stille Coupling cluster_suzuki Suzuki Coupling Stille_Pd0 Pd(0)L_n Stille_OxAdd R¹-Pd(II)L_n-X Stille_Pd0->Stille_OxAdd Oxidative Addition (R¹-X) Stille_Trans R¹-Pd(II)L_n-R² Stille_OxAdd->Stille_Trans Transmetalation Stille_Trans->Stille_Pd0 Reductive Elimination Stille_Product R¹-R² Stille_Trans->Stille_Product Stille_Organotin R²-SnR₃ Stille_Organotin->Stille_Trans Suzuki_Pd0 Pd(0)L_n Suzuki_OxAdd R¹-Pd(II)L_n-X Suzuki_Pd0->Suzuki_OxAdd Oxidative Addition (R¹-X) Suzuki_Trans R¹-Pd(II)L_n-R² Suzuki_OxAdd->Suzuki_Trans Transmetalation Suzuki_Trans->Suzuki_Pd0 Reductive Elimination Suzuki_Product R¹-R² Suzuki_Trans->Suzuki_Product Suzuki_Organoboron R²-B(OR)₂ Suzuki_Organoboron->Suzuki_Trans Suzuki_Base Base Suzuki_Base->Suzuki_Trans

Caption: Catalytic cycles of the Stille and Suzuki couplings.

Experimental_Workflow arrow arrow start Start: Assemble Reactants reagents Pyridine Halide Organometallic Reagent (Stannane or Boronic Acid) Catalyst & Ligand Base (for Suzuki) Solvent start->reagents reaction Inert Atmosphere (N₂ or Ar) Heat to Reaction Temp reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup Quench Reaction Aqueous Workup Extract with Organic Solvent monitoring->workup purification Dry Organic Layer Concentrate Purify by Chromatography workup->purification product Characterize Product (NMR, MS, etc.) purification->product

Caption: Generalized experimental workflow for cross-coupling reactions.

Experimental Protocols

The following are generalized protocols and should be optimized for specific substrates.

General Procedure for Stille Coupling of a 2-Halo-3-substituted Pyridine
  • Reaction Setup: To an oven-dried flask, add the 2-halo-3-substituted pyridine (1.0 equiv), the organostannane (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a ligand if necessary (e.g., XPhos).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 h), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture may be quenched with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture through celite and wash with an organic solvent.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Suzuki Coupling of a 2-Halo-3-substituted Pyridine
  • Reaction Setup: In a flask, combine the 2-halo-3-substituted pyridine (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) to the reaction temperature (typically 80-110 °C) for the specified time (2-24 h), with progress monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired product.

Conclusion and Recommendations

Both the Stille and Suzuki couplings are powerful and versatile methods for the synthesis of 2,3-substituted pyridines.

The Suzuki coupling is often the preferred first choice due to the low toxicity of the boron reagents, the ease of byproduct removal, and the vast commercial availability of coupling partners.[2][3][5] It is particularly well-suited for high-throughput synthesis and medicinal chemistry applications where a wide range of analogs is desired.

The Stille coupling, however, remains an invaluable tool, especially in cases where the Suzuki coupling fails or gives low yields. Its key advantages are the high stability of the organostannane reagents and its exceptional tolerance for a wide variety of functional groups, often allowing for coupling under neutral conditions.[2][3] This makes it particularly useful for complex molecule synthesis where sensitive functionalities must be preserved. The primary drawbacks are the toxicity of the tin reagents and the challenges associated with removing tin-containing byproducts.[3][4]

Ultimately, the choice between Stille and Suzuki coupling will depend on the specific synthetic target, the availability of starting materials, the presence of sensitive functional groups, and considerations regarding toxicity and waste disposal. For challenging substrates, particularly those prone to catalyst inhibition, the Stille coupling may offer a more robust and reliable route to the desired 2,3-substituted pyridine.

References

A Comparative Benchmarking Guide: (2-(Difluoromethoxy)pyridin-3-yl)boronic acid versus Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid and its corresponding potassium organotrifluoroborate salt, focusing on their application in the Suzuki-Miyaura cross-coupling reaction. The selection of an appropriate boron reagent is a critical parameter in synthetic chemistry, influencing reaction efficiency, reproducibility, and overall workflow. This document aims to provide the necessary data and protocols to enable an informed decision between these two valuable classes of reagents.

Core Comparison: Stability and Handling

The primary distinction between boronic acids and organotrifluoroborates lies in their stability and ease of handling. Boronic acids, while widely used, are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines. This can complicate stoichiometry and requires careful storage and handling, often under inert conditions.

In contrast, potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2] This inherent stability simplifies storage and handling, often allowing for benchtop operations without the need for a glovebox or Schlenk line techniques.[1][2]

Data Presentation: A Comparative Overview

Table 1: Physicochemical and Handling Properties

PropertyThis compoundPotassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate
Physical Form Crystalline SolidFree-flowing Crystalline Solid
Air Stability Moderate; prone to boroxine formationHigh
Moisture Stability Moderate to low; can lead to decompositionHigh
Handling Requirements Often requires inert atmosphereStandard benchtop handling
Storage Desiccated, often at low temperaturesRoom temperature, sealed container
Shelf Life VariableExtended

Table 2: Performance in Suzuki-Miyaura Cross-Coupling

ParameterThis compoundPotassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate
Typical Catalyst Loading 1-5 mol% Pd1-5 mol% Pd
Base Requirement Stronger inorganic bases (e.g., K₂CO₃, Cs₂CO₃)Can be effective with milder bases (e.g., K₃PO₄)
Reaction Time Generally 4-24 hoursOften shorter, 2-16 hours
Achievable Yields Good to excellent (substrate dependent)Good to excellent, sometimes higher than boronic acid
Functional Group Tolerance BroadBroad
Side Reactions Prone to protodeboronation and homocouplingReduced propensity for protodeboronation

Experimental Protocols

The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: Using this compound

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., 4:1 Dioxane/Water, 5 mL).

Reaction Execution: Stir the mixture at an elevated temperature (e.g., 90-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Using Potassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate

Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 eq.), potassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate (1.2 mmol, 1.2 eq.), a Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (10:1, 5.5 mL).

Reaction Execution: Seal the vial and stir the mixture at an elevated temperature (e.g., 100 °C) for 4-16 hours, monitoring by TLC or LC-MS.

Work-up and Purification: Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water. Dry the organic phase, concentrate, and purify the residue by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OH)2 or R-BF3K) Ar-R Ar-R Ar-Pd(II)-R(Ln)->Ar-R Reductive Elimination Boron_Equilibrium R-B(OH)2 Boronic Acid R-B(OH)₂ Boroxine Boroxine (RBO)₃ R-B(OH)2->Boroxine -H₂O +H₂O R-BF3K Organotrifluoroborate K⁺[RBF₃]⁻ R-B(OH)2->R-BF3K + KHF₂ - H₂O, -HF

References

Safety Operating Guide

Proper Disposal of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides essential safety and logistical information for the proper disposal of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards. Like other boronic acid derivatives, this compound should be handled as hazardous waste and under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye ProtectionChemical safety goggles or a face shield.
Hand ProtectionNitrile or neoprene gloves. Double gloving is advised.
Body ProtectionA fully fastened lab coat with full arm coverage.
FootwearClosed-toe shoes.
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1]

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.

Waste Segregation and Collection
  • Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]

  • Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1][2]

Solid Waste Disposal
  • Contaminated Materials : Solid materials such as contaminated gloves, bench paper, and empty vials should be collected in a designated, labeled hazardous waste container.[1]

  • Unused or Expired Product : Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled container, treated as hazardous waste.

Liquid Waste Disposal
  • Solutions : Solutions containing this compound should be collected in a designated, labeled container for liquid hazardous waste.

  • Rinsate : All rinsates from the decontamination of glassware or equipment should be collected as liquid hazardous waste. Do not empty into drains.[2][3]

Decontamination of Glassware
  • Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.

  • Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]

  • Final Rinse : After decontamination, a final rinse with water should be performed. This final rinse water must also be collected as hazardous waste.[1]

  • Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Spill Management
  • Immediate Action : In the event of a spill, evacuate the area and ensure proper ventilation.

  • Cleanup : For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container.[2][4] For liquid spills, absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal.

  • Decontamination : Decontaminate the spill area following the glassware decontamination procedure.

Waste Storage and Pickup
  • Storage : Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Pickup : Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal PPE Don Appropriate PPE FumeHood Work in a Fume Hood SolidWaste Solid Waste (Gloves, Paper, etc.) SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Segregate LiquidWaste Liquid Waste (Solutions, Rinsate) LiquidContainer Labeled Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregate UnusedProduct Unused/Expired Product UnusedProduct->SolidContainer Segregate Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage Pickup Follow Institutional Hazardous Waste Pickup Protocol Storage->Pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling this compound, ensuring the safety of laboratory personnel and the integrity of research. The following procedures are based on established best practices for handling boronic acid derivatives.

Immediate Safety Precautions

When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

Hygiene Measures:

  • Avoid all personal contact, including the inhalation of dust or vapors.[3]

  • Wash hands thoroughly with soap and water after handling and before breaks.[3][4]

  • Do not eat, drink, or smoke in the laboratory.[3]

  • Remove any contaminated clothing immediately and wash it before reuse.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][3][4]Protects eyes from dust particles and potential splashes of the chemical.[4]
Hand Protection Chemically resistant gloves (e.g., nitrile).[1][3][4]Prevents skin contact with the compound.[4]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3][4]Protects skin from accidental spills and contact.[4]
Respiratory Protection A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust.[1][3][4]Minimizes the risk of respiratory tract irritation.[1][4]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this boronic acid.

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[4]

    • Conduct all work within a certified chemical fume hood.[4]

    • The work area should be clean and free of clutter.[4]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[1][4]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[4]

    • If weighing the compound, do so in a fume hood or a balance enclosure.

  • Post-Handling:

    • Clean the work area to remove any residual chemical.

    • Decontaminate all equipment used.

    • Dispose of all waste, including contaminated PPE, as hazardous waste.[3][4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a designated, labeled, and sealed container for hazardous waste.
Contaminated Materials Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with the boronic acid should be placed in a sealed and labeled container for hazardous waste disposal.[1]
Aqueous Solutions (Small Quantities) For small quantities, neutralization may be an option if permitted by your institution and local regulations. Neutralize the weak acid with a mild base to a pH between 5.5 and 9.0 before disposal down the sanitary sewer with copious amounts of water. Always confirm this is permitted.[1]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise render the container unusable before disposal in accordance with institutional guidelines.

Important: Always dispose of chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain unless explicitly permitted.[5]

Visual Workflow for Handling this compound

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.